molecular formula C7H7IN2O B1301817 2-Acetylamino-5-iodopyridine CAS No. 66131-78-0

2-Acetylamino-5-iodopyridine

Cat. No.: B1301817
CAS No.: 66131-78-0
M. Wt: 262.05 g/mol
InChI Key: KUSIBMGCSKLUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylamino-5-iodopyridine is a useful research compound. Its molecular formula is C7H7IN2O and its molecular weight is 262.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-iodopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSIBMGCSKLUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363392
Record name N-(5-iodopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66131-78-0
Record name N-(5-iodopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2-Acetylamino-5-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Acetylamino-5-iodopyridine (CAS No: 66131-78-0). The information herein is intended to support research, development, and quality control activities involving this compound. Data is presented in a structured format, and detailed experimental protocols for key properties are provided to ensure reproducibility and accuracy in laboratory settings.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C7H7IN2O[1][2][3]
Molecular Weight 262.05 g/mol [1][2][3]
Melting Point 156-158°C[1][2]
Boiling Point 405°C[1][2]
Density 1.901 g/cm³[1][2]
Flash Point 199°C[1][2]
Solubility Soluble in Methanol[2][4]
pKa (Predicted) 13.08 ± 0.70[2]
XLogP3 1.7[1]

Experimental Protocols

Detailed methodologies for the determination of critical physicochemical parameters are outlined below. These protocols are based on established laboratory techniques.

Melting Point Determination

The melting point is a crucial indicator of purity.[5] A sharp melting range typically signifies a high-purity compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)[6][7]

  • Thermometer

  • Spatula[5]

  • Mortar and pestle (optional, for sample grinding)[5]

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form.[8] If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube.[6] Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

    • For a more accurate measurement, set the apparatus to heat slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[5]

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in a given solvent.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or shaker

  • Graduated pipettes or burettes

  • Analytical balance

Procedure:

  • Initial Assessment (Qualitative):

    • Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.

    • Add a small volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, methanol, DMSO) to the test tube.

    • Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[9]

    • Visually inspect the solution for any undissolved solid. If the solid completely dissolves, the compound is considered soluble under these conditions.

  • Saturation Method (Semi-Quantitative):

    • Add a known excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[10]

    • Allow the undissolved solid to settle.

    • Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred.

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound at that temperature.[10]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[11][12]

Apparatus:

  • pH meter with a combination pH electrode, calibrated with standard buffers (pH 4, 7, and 10)[11]

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[11]

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility in pure water is low) to a known concentration (e.g., 1-10 mM).[11]

  • Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar and immerse the calibrated pH electrode.[11]

  • Titration:

    • Slowly add the standardized titrant (strong base for an acidic compound or strong acid for a basic compound) in small, precise increments from the burette.[11]

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[11]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[13] This point corresponds to the midpoint of the steepest part of the titration curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable technique for its determination.[14][15]

Apparatus:

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or rotator

  • pH meter

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[16]

Procedure:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and the aqueous phase (water or buffer) by vigorously mixing them and allowing the layers to separate.[16][17]

  • Partitioning:

    • Dissolve a known amount of this compound in one of the phases.

    • Add a known volume of this solution and a known volume of the other phase to a separatory funnel or tube.[16]

    • Shake the mixture vigorously for a sufficient time (e.g., 1 hour) to allow for complete partitioning of the compound between the two phases.[16]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Concentration Analysis:

    • Carefully sample a known volume from each phase.

    • Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC.[18]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

    P = [Concentration in n-octanol] / [Concentration in aqueous phase] LogP = log10(P)

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

G Physicochemical Characterization Workflow A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B Confirm Structure C Purity Assessment (HPLC, GC) B->C Assess Purity D Fundamental Properties C->D G Solubility Profile C->G I Ionization Properties C->I K Lipophilicity C->K E Melting Point D->E F Boiling Point D->F M Final Data Compilation & Reporting E->M F->M H Aqueous & Organic Solvents G->H H->M J pKa Determination I->J J->M L LogP / LogD Determination K->L L->M

References

An In-depth Technical Guide to 2-Acetylamino-5-iodopyridine (CAS: 66131-78-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetylamino-5-iodopyridine (also known as N-(5-iodopyridin-2-yl)acetamide), a key pharmaceutical intermediate. The document details its physicochemical properties, outlines a likely synthetic pathway with a detailed experimental protocol, and discusses its potential applications in organic synthesis, particularly in cross-coupling reactions. While the compound is primarily utilized as a building block in the synthesis of more complex, biologically active molecules, this guide also addresses the current lack of public information regarding its specific biological activities and mechanisms of action.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring an acetylated amino group and an iodine atom on the pyridine ring, provides two key points for chemical modification. The acetyl group offers a stable protecting group for the amine, while the iodo-substituent is an excellent leaving group for various transition metal-catalyzed cross-coupling reactions. These characteristics make it a valuable precursor for the synthesis of a wide range of more complex molecules, including novel anti-cancer and antimicrobial compounds, as well as diagnostic reagents and agrochemicals.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 66131-78-0[1][2][3]
Molecular Formula C₇H₇IN₂O[1][2][3]
Molecular Weight 262.05 g/mol [1][3]
Appearance Solid[1]
Melting Point 156-158 °C[1][3]
Boiling Point 405 °C[3]
Density 1.901 g/cm³[3]
Flash Point 199 °C[3]
Purity Typically ≥97%[2]
Synonyms N-(5-iodopyridin-2-yl)acetamide, 2-Acetamido-5-iodopyridine[2][3]

Synthesis and Experimental Protocols

Synthetic Workflow

The proposed synthetic pathway is illustrated below. This workflow is based on the known reactivity of pyridine derivatives and analogous transformations reported in the literature.

Synthetic Workflow for this compound 2-Aminopyridine 2-Aminopyridine Iodination Iodination 2-Aminopyridine->Iodination 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Iodination->2-Amino-5-iodopyridine Acetylation Acetylation 2-Amino-5-iodopyridine->Acetylation This compound This compound Acetylation->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine (Precursor)

This protocol is adapted from a known procedure for the iodination of 2-aminopyridine.[5][6][7]

Materials:

  • 2-Aminopyridine

  • Iodine

  • Hydrogen Peroxide

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine in water.

  • Under continuous stirring, add iodine to the solution in portions. After the addition is complete, maintain the reaction temperature and stir for 1-3 hours.

  • Following the incubation period, slowly add hydrogen peroxide dropwise to the reaction mixture. Continue to stir and maintain the temperature for an additional 2-3 hours.

  • Upon completion of the reaction, heat the mixture to reflux for 20-30 minutes.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with ice-cold water.

  • Dry the product under vacuum to yield 2-amino-5-iodopyridine.

Experimental Protocol: Acetylation of 2-Amino-5-iodopyridine

This protocol is based on a general and robust method for the acetylation of aromatic amines.[4]

Materials:

  • 2-Amino-5-iodopyridine

  • Acetic Anhydride

  • Pyridine (as catalyst, optional)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 2-amino-5-iodopyridine in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of pyridine (optional).

  • Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Applications in Organic Synthesis: Cross-Coupling Reactions

The iodo-substituent at the 5-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

General Protocol for Suzuki-Miyaura Coupling

Below is a general protocol for a Suzuki-Miyaura coupling reaction using an aryl iodide, which can be adapted for this compound.[8][9]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for aqueous base solutions)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Suzuki-Miyaura Coupling Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Coupled Product Reductive_Elimination->Product R-I This compound R-I->Oxidative_Addition R'-B(OH)2 Arylboronic Acid R'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity

As of the date of this document, there is a notable absence of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or associated signaling pathways for this compound itself. Its primary role appears to be that of an intermediate in the synthesis of more complex and pharmacologically active molecules. The biological properties of the final products are determined by the moieties introduced through further chemical modifications of the this compound scaffold. Therefore, no signaling pathway diagrams for the title compound can be provided at this time.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical and chemical research. Its well-defined physicochemical properties and the reactivity of its iodo-substituent in cross-coupling reactions make it an important tool for the synthesis of novel compounds. While direct biological data on this compound is currently lacking, its utility as a synthetic building block underscores its importance in the drug discovery and development pipeline. Further research into the potential biological activities of this compound and its derivatives may reveal new therapeutic applications.

References

Elucidation of the Molecular Structure of 2-Acetylamino-5-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected analytical data for the structure elucidation of 2-Acetylamino-5-iodopyridine (CAS No: 66131-78-0).[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed framework of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development, offering standardized experimental protocols and a logical workflow for the structural characterization of this and similar heterocyclic compounds.

Introduction

This compound, with the chemical formula C7H7IN2O, is a halogenated pyridine derivative.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the potential for the iodo-substituent to participate in cross-coupling reactions. Accurate structural confirmation is a critical step in the synthesis and application of this molecule. This guide outlines the synergistic application of modern spectroscopic techniques to unequivocally determine its molecular structure.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 66131-78-0[1]
Molecular Formula C7H7IN2O[1]
Molecular Weight 262.05 g/mol [1]
Melting Point 156-158 °C[1][2]
Appearance White to off-white solid

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and the known spectroscopic behavior of analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectral data for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are summarized in Table 2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3Singlet (s)1HN-H (amide)
~8.5Doublet (d)1HH-6 (Pyridine)
~8.1Doublet of Doublets (dd)1HH-4 (Pyridine)
~7.9Doublet (d)1HH-3 (Pyridine)
~2.1Singlet (s)3H-CH₃ (acetyl)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR chemical shifts for this compound are presented in Table 3. In pyridine, the carbon atom at position C2 is directly attached to the more electronegative nitrogen atom, leading to a downfield shift in the ¹³C NMR spectrum.[3]

Chemical Shift (δ, ppm)Assignment
~169C=O (amide)
~152C-2 (Pyridine)
~150C-6 (Pyridine)
~145C-4 (Pyridine)
~115C-3 (Pyridine)
~80C-5 (Pyridine, C-I)
~24-CH₃ (acetyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound, electron ionization (EI) would likely be a suitable method. The expected major fragments are listed in Table 4.

m/z RatioProposed Fragment
262[M]⁺ (Molecular Ion)
220[M - C₂H₂O]⁺ (Loss of ketene)
193[M - C₂H₂O - HCN]⁺
127[I]⁺
43[CH₃CO]⁺ (Acetyl cation)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are summarized in Table 5.

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~3050WeakC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic)
~1680StrongC=O stretch (amide I)
~1580MediumN-H bend (amide II) and C=C/C=N stretch (pyridine ring)
~1400MediumC=C/C=N stretch (pyridine ring)
~820StrongC-H out-of-plane bend (aromatic)
~550MediumC-I stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure (for EI-MS):

  • Sample Introduction: Introduce a small amount of the solid sample into the ion source via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Procedure (using ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract contributions from the instrument and atmosphere.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the FTIR spectrum.[4] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[5]

Visualized Workflow for Structure Elucidation

The logical flow of experiments and data interpretation for the structure elucidation of this compound is depicted in the following diagrams.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation of This compound Data_Analysis->Structure_Confirmation

A logical workflow for the synthesis and structural elucidation of this compound.

SignalingPathways cluster_info Information Derived from Each Technique cluster_structure Structural Features of this compound H_NMR ¹H NMR - Proton environments - Connectivity (J-coupling) Pyridine_Ring Pyridine Ring (C₅H₃IN) H_NMR->Pyridine_Ring Amide_Group Amide Group (-NHCOCH₃) H_NMR->Amide_Group C_NMR ¹³C NMR - Carbon skeleton C_NMR->Pyridine_Ring C_NMR->Amide_Group MS Mass Spec - Molecular weight - Fragmentation pattern MS->Pyridine_Ring MS->Amide_Group IR FTIR - Functional groups IR->Pyridine_Ring IR->Amide_Group

Relationship between spectroscopic techniques and the structural features of this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through the combined application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This technical guide provides a comprehensive framework of the expected data and standardized protocols for these analyses. While the presented data is predictive, it serves as a robust guide for researchers undertaking the synthesis and characterization of this and structurally related compounds, ensuring a systematic and effective approach to molecular structure confirmation.

References

A Comprehensive Technical Overview of 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed analysis of the physicochemical properties of 2-Acetylamino-5-iodopyridine, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₇H₇IN₂O[1]
Molecular Weight 262.05 g/mol [1][2][3]
Exact Mass 261.96000 g/mol [2]
CAS Number 66131-78-0[1]
Melting Point 156-158°C[2][3]
Boiling Point 405°C[2][3]
Flash Point 199°C[2][3]
Density 1.901 g/cm³[2][3]

Molecular Structure

The structural formula of this compound consists of a pyridine ring substituted with an acetylamino group at the 2-position and an iodine atom at the 5-position. This arrangement of functional groups is crucial for its reactivity and utility as a building block in organic synthesis.

Caption: Molecular structure of this compound.

Synonyms and Identifiers

For cross-referencing in literature and databases, the following synonyms and identifiers are associated with this compound:

  • N-(5-Iodo-2-pyridinyl)acetamide[1]

  • N-(5-IODO-PYRIDIN-2-YL)-ACETAMIDE[3]

  • 2-Acetamido-5-iodopyridine[3]

  • N-(5-Iodopyridine-2-yl)acetamide[3]

  • ACETAMIDE, N-(5-IODO-2-PYRIDINYL)-[3]

References

A Technical Guide to the Solubility of 2-Acetylamino-5-iodopyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Acetylamino-5-iodopyridine (CAS No. 66131-78-0), a key intermediate in pharmaceutical synthesis.[1][2][3][4] Due to a lack of extensive quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination. It includes established experimental protocols and outlines the key physicochemical factors influencing the solubility of this compound, intended to equip researchers with the necessary tools to perform their own quantitative assessments.

Compound Profile: this compound

This compound, with the chemical formula C₇H₇IN₂O, is a pyridine derivative used as a building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients.[1][2] Understanding its solubility is critical for optimizing reaction conditions, purification processes like recrystallization, and formulation development.

Key Physicochemical Properties:

  • Molecular Weight: 262.05 g/mol [2]

  • Melting Point: 156-158°C[1][3][4]

  • Boiling Point: 405°C[1][3][4]

  • Density: 1.901 g/cm³[1][3][4]

  • Hydrogen Bond Donors: 1[1]

  • Hydrogen Bond Acceptors: 2[1]

  • XLogP3: 1.7[1]

The presence of both a hydrogen bond donor (the amide N-H) and acceptors (the amide C=O and the pyridine nitrogen), along with its moderate polarity (XLogP3 of 1.7), suggests that its solubility will be significantly influenced by the choice of solvent.[1]

Solubility Data

To facilitate systematic research, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Quantitative Solubility of this compound (Experimental Template)

Solvent NameSolvent ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method UsedNotes
MethanolPolar ProticGravimetric
EthanolPolar ProticGravimetric
IsopropanolPolar ProticGravimetric
AcetonePolar AproticGravimetric
AcetonitrilePolar AproticGravimetric
DichloromethaneHalogenatedGravimetric
Ethyl AcetateEsterGravimetric
TolueneAromaticGravimetric
HexaneNonpolarGravimetric
Dimethyl Sulfoxide (DMSO)Polar AproticGravimetric

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay between the solute's structure and the solvent's properties determines the extent of dissolution. The following diagram illustrates the key relationships.

cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute Structure (Amide, Pyridine, Iodine) Polarity Moderate Polarity (XLogP3 = 1.7) Solute->Polarity Hbond H-Bonding (1 Donor, 2 Acceptors) Solute->Hbond Solubility Solubility Outcome Polarity->Solubility Polarity Match Hbond->Solubility H-Bonding Match SolventPolarity Solvent Polarity (e.g., Methanol vs. Toluene) SolventPolarity->Solubility Increases with Similar Polarity SolventHbond Solvent H-Bonding (Protic vs. Aprotic) SolventHbond->Solubility Increases with Compatible H-bonding Temp Temperature Temp->Solubility Generally Increases (Endothermic Dissolution)

Caption: Factors influencing the solubility of the target compound.

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method, often referred to as the isothermal shake-flask method, for accurately determining the solubility of this compound in various organic solvents. This method is reliable and widely used for its precision.[5]

Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a constant temperature.

Materials:

  • This compound (≥98% purity)[2]

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Sealed vials or flasks (e.g., 20 mL glass vials with PTFE-lined caps)

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Drying oven or rotary evaporator

  • Selected organic solvents (analytical grade)

Methodology Workflow:

The general workflow for this experimental protocol is visualized below.

arrow > start Start step1 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibration Agitate vial in a thermostatic shaker at constant temperature for 24-48h. step1->step2 step3 3. Phase Separation Allow vial to stand at temperature for >2h until excess solid settles. step2->step3 step4 4. Sampling & Filtration Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm filter into a pre-weighed vial. step3->step4 step5 5. Solvent Evaporation Evaporate the solvent completely using a vacuum oven or rotary evaporator. step4->step5 step6 6. Mass Determination Cool vial in a desiccator and weigh the remaining solid residue. step5->step6 step7 7. Calculation Calculate solubility (g/100 mL or mol/L) based on residue mass and sample volume. step6->step7 end End step7->end

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Procedural Steps:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealed vial containing a precisely known volume or mass of the chosen solvent. An "excess" ensures that undissolved solid remains at equilibrium.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

  • Phase Separation:

    • After equilibration, let the vial stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle completely.

  • Sampling and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent premature crystallization, the syringe and filter should be pre-warmed to the experimental temperature.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial.[6] This step removes any suspended microcrystals.

  • Solvent Evaporation:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Completely evaporate the solvent under controlled conditions, such as in a vacuum oven at a temperature below the compound's melting point or using a rotary evaporator.[5][6]

  • Mass Determination:

    • Once the solvent is fully removed, cool the vial in a desiccator to prevent moisture absorption and weigh it again to determine the mass of the solid residue.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

Alternative Method: UV-Visible Spectrophotometry

For compounds with a suitable chromophore, UV-Vis spectrophotometry can be a faster alternative.[6] This involves creating a calibration curve of absorbance versus known concentrations and then measuring the absorbance of a diluted, saturated solution to determine its concentration.[5][6] This method is only viable if the solvent used is transparent in the UV-Vis range where the compound absorbs light.[6]

References

A Comprehensive Spectroscopic and Methodological Guide to 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Acetylamino-5-iodopyridine (also known as N-(5-iodopyridin-2-yl)acetamide), a compound of interest in pharmaceutical research and development. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of key identifiers and predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide also outlines the standard experimental protocols for acquiring such data.

Compound Identification
ParameterValue
Chemical Name This compound
Synonyms N-(5-Iodopyridin-2-yl)acetamide
CAS Number 66131-78-0[1][2]
Molecular Formula C₇H₇IN₂O[1][3]
Molecular Weight 262.05 g/mol [1][3]
Melting Point 156-158 °C[2][3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, such as 2-acetylaminopyridine, 2-amino-5-iodopyridine, and N-(5-bromopyridin-2-yl)acetamide, and are intended to serve as a reference for experimental validation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted data in CDCl₃ at 400 MHz.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.3Doublet1HH-6 (Pyridine)
~8.1Doublet of Doublets1HH-4 (Pyridine)
~7.9Doublet1HH-3 (Pyridine)
~7.5Broad Singlet1HNH (Amide)
~2.2Singlet3HCH₃ (Acetyl)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted data in CDCl₃ at 100 MHz.

Chemical Shift (δ) ppmAssignment
~169C=O (Amide)
~152C-2 (Pyridine)
~148C-6 (Pyridine)
~145C-4 (Pyridine)
~112C-3 (Pyridine)
~85C-5 (Pyridine)
~25CH₃ (Acetyl)
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch (Amide)
~3050WeakC-H Stretch (Aromatic)
~1690StrongC=O Stretch (Amide I)
~1580MediumC=C/C=N Stretch (Pyridine Ring)
~1540MediumN-H Bend (Amide II)
~1250MediumC-N Stretch
~820StrongC-H Out-of-Plane Bend
~600MediumC-I Stretch
MS (Mass Spectrometry)
m/zRelative Intensity (%)Assignment
262High[M]⁺ (Molecular Ion)
220Moderate[M - C₂H₂O]⁺
194Low[M - C₂H₃NO]⁺
93High[C₅H₃IN]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A common route to synthesize this compound involves the acetylation of 2-amino-5-iodopyridine.

  • Starting Material: 2-amino-5-iodopyridine.

  • Reagents: Acetic anhydride or acetyl chloride, and a base such as pyridine or triethylamine.

  • Procedure:

    • Dissolve 2-amino-5-iodopyridine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride or acetyl chloride to the stirred solution.

    • If necessary, add a base to neutralize the acid byproduct.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Perform a background subtraction.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

  • Acquisition:

    • EI-MS: Typically used with GC introduction. The sample is bombarded with electrons (usually at 70 eV) to induce fragmentation.

    • ESI-MS: Typically used with LC introduction. The sample is ionized by creating a fine spray of charged droplets. This is a softer ionization technique that often preserves the molecular ion.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 2-Amino-5-iodopyridine reaction Acetylation (Acetic Anhydride) start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr Characterization ir IR (FTIR-ATR) product->ir ms MS (EI/ESI) product->ms nmr_data NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data final_structure Structure Confirmation nmr_data->final_structure ir_data->final_structure ms_data->final_structure

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetylamino-5-iodopyridine, also known as N-(5-iodopyridin-2-yl)acetamide, is a halogenated pyridine derivative of significant interest to the scientific community. Its structural features, particularly the iodine atom on the pyridine ring, make it a versatile building block in organic synthesis. This compound serves as a key intermediate in the development of complex molecules and novel pharmaceuticals, including potential anti-cancer and antimicrobial agents.[1] The presence of the iodine atom provides a reactive site for various cross-coupling reactions, which are fundamental in constructing the carbon frameworks of new drug candidates and advanced materials.[1][2] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and the workflows associated with its synthesis and quality control.

Physicochemical and Commercial Data

Quantitative data for this compound has been aggregated from various chemical suppliers. The following tables summarize its key properties and commercial availability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 66131-78-0[3][4]
Molecular Formula C₇H₇IN₂O[3][4][5]
Molecular Weight 262.05 g/mol [3][5]
IUPAC Name N-(5-iodopyridin-2-yl)acetamide[3][4]
Melting Point 154 - 158 °C[5][6]
Boiling Point 405 °C[5][6]
Density 1.901 g/cm³[5][6]
Appearance White to Orange to Green powder/crystal
Purity ≥97%[3][4]

Table 2: Commercial Availability and Suppliers

SupplierPurity SpecificationAvailable QuantitiesProduct Number
TCI America >98.0% (GC)1g, 5gA3050
Santa Cruz Biotechnology ≥98%Contact for detailsCAS 66131-78-0[3]
Advanced ChemBlocks 97%Contact for detailsW161878[4]
BLD Pharm Not specifiedContact for details66131-78-0[7]
Chem-Impex Not specifiedContact for details2-Acetamido-5-iodopyridine[1]

Experimental Workflows and Methodologies

The following section details common experimental protocols associated with the synthesis and quality assurance of this compound and its precursors. The diagrams below illustrate these generalized workflows.

Synthesis Pathway

The synthesis of this compound typically starts from 2-aminopyridine. A common route involves the acetylation of the amino group, followed by a regioselective iodination of the pyridine ring. While specific patented methods exist for related compounds[8], a generalized pathway is illustrated below. The precursor, 2-Amino-5-iodopyridine, is often synthesized via direct iodination of 2-aminopyridine using reagents like iodine and hydrogen peroxide.[2][9]

G Start 2-Aminopyridine Step1 Acetylation (e.g., Acetic Anhydride) Start->Step1 Intermediate1 2-Acetamidopyridine Step1->Intermediate1 Step2 Iodination (e.g., NIS, I₂/H₂O₂) Intermediate1->Step2 Purification Purification (Recrystallization/ Chromatography) Step2->Purification Product This compound Purification->Product

Generalized synthesis route for this compound.
Quality Control Workflow

Ensuring the purity and identity of a chemical intermediate is critical. A standard quality control (QC) workflow involves a series of analytical tests. For this compound, suppliers typically use Gas Chromatography (GC) to determine purity. Further structural confirmation is achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

  • Sampling: A representative sample is taken from the synthesized batch.

  • Physical Characterization: Appearance and melting point are determined and compared against specifications.

  • Chromatographic Analysis (Purity): Purity is commonly assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The sample is analyzed to detect and quantify any impurities.

  • Structural Confirmation: The chemical structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it matches the expected pattern.

  • Certificate of Analysis (CoA): If all tests meet the required specifications, a CoA is generated for the batch.

G Sample Batch Sample QC_Checks Physical Tests (Melting Point, Appearance) Chromatography (GC/HPLC) for Purity Spectroscopy (NMR) for Structure Sample->QC_Checks Decision Does sample meet specifications? QC_Checks->Decision Pass Release Batch (Generate CoA) Decision->Pass Yes Fail Reject Batch (Further Purification/ Investigation) Decision->Fail No

Standard quality control (QC) workflow for chemical intermediates.

Role in Drug Discovery and Development

This compound is primarily valued as a building block in medicinal chemistry and organic synthesis.[1] The iodine substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[2] This reactivity allows researchers to synthesize complex molecular architectures from this relatively simple precursor, leading to the development of novel compounds with potential therapeutic activities.[1][2] Its utility has been noted in the synthesis of biologically active molecules, including novel anti-cancer agents and compounds targeting neurological disorders.[1][10]

G Start 2-Acetylamino- 5-iodopyridine (Building Block) Reaction Cross-Coupling Reactions (e.g., Suzuki, Stille) Start->Reaction Library Library of Novel Compounds Reaction->Library Screening Biological Screening Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit Candidate Drug Candidate Hit->Candidate

Role of this compound in a drug discovery pipeline.

References

The Carbon-Iodine Bond in 2-Acetylamino-5-iodopyridine: A Gateway to Novel Pyridine Derivatives for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Synthetic Utility of a Versatile Building Block

Abstract

The carbon-iodine (C-I) bond in 2-Acetylamino-5-iodopyridine presents a highly reactive and versatile handle for the synthesis of a diverse array of substituted pyridine derivatives. This technical guide provides a comprehensive overview of the reactivity of this key functional group, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed methodologies for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are presented, supported by quantitative data from analogous systems. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel pyridine-containing molecules for pharmaceutical and materials science applications.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. The unique electronic properties of the pyridine ring, coupled with its ability to engage in hydrogen bonding and metal coordination, make it a privileged scaffold in drug design. This compound has emerged as a particularly valuable building block due to the strategic placement of three key functional groups: the directing and potentially protecting acetylamino group, the synthetically versatile iodine atom, and the pyridine nitrogen.

The reactivity of the C-I bond is the lynchpin of this molecule's synthetic utility. The relatively low bond dissociation energy of the C-I bond makes it highly susceptible to oxidative addition to low-valent transition metal catalysts, particularly palladium(0). This propensity for facile activation enables a wide range of cross-coupling reactions, allowing for the introduction of a vast array of carbon and nitrogen-based substituents at the 5-position of the pyridine ring. This guide will delve into the practical aspects of harnessing this reactivity.

General Reactivity Principles

The C-I bond in this compound is activated towards palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations follows a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step and is significantly more facile for iodides compared to bromides or chlorides.

  • Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center. In the Sonogashira reaction, a copper acetylide performs this role. For the Heck reaction, the alkene substrate inserts into the Pd-C bond. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation_Insertion Transmetalation / Migratory Insertion / Amine Coordination Ar-Pd(II)-I(L2)->Transmetalation_Insertion Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation_Insertion->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product Substrates Ar-I + R-M Substrates->Oxidative_Addition

Figure 1: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling

Quantitative Data (Analogous System)

The following table summarizes the results of Suzuki-Miyaura coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids, demonstrating the versatility of this reaction.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901885
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901882
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901888
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901878
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901880

Data is for the analogous compound N-[5-bromo-2-methylpyridin-3-yl]acetamide.[1]

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the Suzuki-Miyaura coupling of an N-acetylated halopyridine, based on the successful synthesis of related compounds.[1]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine N-acetyl-halopyridine (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (1.5 eq) in a flask. B Add 1,4-dioxane and water (4:1). A->B C Degas the mixture. B->C D Heat the reaction at 90°C for 18 hours. C->D E Cool to room temperature and dilute with ethyl acetate. D->E F Wash with water and brine. E->F G Dry over Na₂SO₄, filter, and concentrate. F->G H Purify by column chromatography. G->H

Figure 2: Suzuki-Miyaura Coupling Workflow.

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium phosphate (1.5 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • The reaction mixture is heated to 90°C and stirred for 18 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-acetylamino-5-arylpyridine.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridines. These products are versatile intermediates for further transformations, including cyclizations and click chemistry.

Quantitative Data (Representative)

The following table provides representative conditions for the Sonogashira coupling of halopyridines with terminal alkynes. High yields are generally expected for iodo-substrates under these conditions.

EntryHalopyridineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
13-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65>90
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10089
36-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT93

Note: Yields are for the specified halopyridines and are representative of the expected reactivity.

Detailed Experimental Protocol (Representative)

This protocol is based on general procedures for the Sonogashira coupling of iodo- and bromopyridines.[2]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A To a degassed solution of the halopyridine in THF/Et₃N, add Pd(PPh₃)₄ and CuI. B Degas the mixture for 5 minutes at room temperature. A->B C Add the terminal alkyne dropwise. B->C D Stir at room temperature for 16 hours. C->D E Quench the reaction and extract with an organic solvent. D->E F Wash the organic layer with brine. E->F G Dry over Na₂SO₄, filter, and concentrate. F->G H Purify by column chromatography. G->H

Figure 3: Sonogashira Coupling Experimental Workflow.

Procedure:

  • To a solution of this compound (1.0 mmol) in a mixture of THF (8 mL) and triethylamine (4 mL), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) and copper(I) iodide (0.1 mmol, 10 mol%).

  • The mixture is degassed by bubbling with argon for 10 minutes.

  • The terminal alkyne (1.2 mmol) is added dropwise, and the reaction is stirred at room temperature for 16 hours.

  • The reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography to yield the 2-acetylamino-5-alkynylpyridine.

Heck Reaction

The Heck reaction enables the arylation or vinylation of alkenes. With this compound, this reaction provides a route to stilbene and cinnamate derivatives, which are of interest in materials science and as pharmaceutical precursors.

Quantitative Data (Analogous System)

A multi-kilogram scale synthesis of 2-acetamido-5-vinylpyridine from 2-acetamido-5-bromopyridine has been reported, showcasing the industrial applicability of the Heck reaction on this scaffold.

SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Acetamido-5-bromopyridineEthylenePd(OAc)₂ (1)Tri-o-tolylphosphine (3.3) + BINAP (0.25)TriethylamineAcetonitrile9071.6
Detailed Experimental Protocol (Representative)

The following protocol is adapted from the optimized conditions for the Heck ethylenation of 2-acetamido-5-bromopyridine.

Procedure:

  • A pressure reactor is charged with this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), tri-o-tolylphosphine (0.033 mmol, 3.3 mol%), and BINAP (0.0025 mmol, 0.25 mol%).

  • Acetonitrile and triethylamine (1.8 mmol) are added.

  • The reactor is sealed and pressurized with ethylene gas.

  • The mixture is heated to 90°C and stirred until the reaction is complete as monitored by HPLC or TLC.

  • After cooling, the reactor is vented, and the reaction mixture is filtered.

  • The filtrate is concentrated, and the residue is purified by chromatography or recrystallization to afford 2-acetylamino-5-vinylpyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl and N-heteroaryl amines. This reaction is particularly useful for introducing diverse amine functionalities at the 5-position of the pyridine ring.

Quantitative Data (Representative)

The following table presents typical conditions for the Buchwald-Hartwig amination of bromo- and iodopyridines. The higher reactivity of the C-I bond in this compound is expected to lead to high yields under similar or milder conditions.

HalopyridineAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
3-BromopyridineMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene8095
4-IodopyrazoleAnilinePd₂(dba)₃ (5)Xantphos (15)Cs₂CO₃1,4-Dioxane12085
2-Chloropyridinen-HexylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH11092

Note: Yields are for the specified halopyridines and are representative of the expected reactivity.

Detailed Experimental Protocol (Representative)

This generalized protocol is based on established methods for the Buchwald-Hartwig amination of halopyridines.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A In a glovebox, charge a vial with Pd catalyst, ligand, and base. B Add this compound and solvent. A->B C Add the amine. B->C D Seal the vial and heat at 80-110°C. C->D E Cool, dilute with organic solvent, and filter. D->E F Wash with water and brine. E->F G Dry, concentrate, and purify by chromatography. F->G

Figure 4: Buchwald-Hartwig Amination Workflow.

Procedure:

  • To a reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 1.5-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).

  • Add this compound (1.0 mmol) and the anhydrous solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 mmol).

  • The vial is sealed and heated to 80-110°C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to give the desired N-substituted 2-acetylamino-5-aminopyridine.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The reactivity of its carbon-iodine bond provides a reliable and efficient entry point for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. This guide has provided a detailed overview of these transformations, including representative experimental protocols and quantitative data from closely related systems. By leveraging the methodologies outlined herein, researchers in both academic and industrial settings can effectively utilize this compound to access a vast chemical space of novel pyridine derivatives for applications in drug discovery, materials science, and beyond.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-acetylamino-5-iodopyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of 5-aryl-2-acetylaminopyridines, which are key intermediates in the development of novel therapeutics and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction of this compound with various arylboronic acids offers a direct route to a diverse range of 5-aryl-2-acetylaminopyridine derivatives. The acetylamino group can act as a directing group and can be readily hydrolyzed to the corresponding amine, providing a versatile handle for further functionalization. The carbon-iodine bond at the 5-position of the pyridine ring is highly reactive towards oxidative addition to a palladium(0) catalyst, making this substrate an excellent candidate for Suzuki coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) PdII_Diaryl->Product ArylIodide This compound (Ar-I) BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) ActivatedBoronate [Ar'-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate Activation Base Base (e.g., K₃PO₄)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-[5-phenyl-2-methylpyridin-3-yl]acetamide85
24-Methylphenylboronic acidN-[5-(4-methylphenyl)-2-methylpyridin-3-yl]acetamide82
34-Methoxyphenylboronic acidN-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide88
44-Chlorophenylboronic acidN-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide78
54-Fluorophenylboronic acidN-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide80
63,5-Difluorophenylboronic acidN-[5-(3,5-difluorophenyl)-2-methylpyridin-3-yl]acetamide75
74-(Methylsulfonyl)phenylboronic acidN-[5-(4-(methylsulfonyl)phenyl)-2-methylpyridin-3-yl]acetamide72

Note: The yields presented are for the Suzuki coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide and are intended to be representative.

Experimental Protocols

The following protocols are based on established procedures for the Suzuki cross-coupling of structurally similar 5-halo-2-acetylaminopyridines and can be adapted for this compound.[1]

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the iodopyridine).

  • Reaction: Seal the flask or vial and heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-acetylaminopyridine.

Experimental_Workflow Setup 1. Reaction Setup (Reactants, Catalyst, Base) Solvent 2. Solvent Addition (Degassed Dioxane/Water) Setup->Solvent Reaction 3. Reaction (Heating & Stirring) Solvent->Reaction Monitor 4. Monitoring (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Work-up (Cooling & Dilution) Monitor->Workup Complete Extraction 6. Extraction (Ethyl Acetate) Workup->Extraction Purification 7. Purification (Column Chromatography) Extraction->Purification Product Pure Product Purification->Product

Figure 2: General experimental workflow for Suzuki cross-coupling.

Protocol 2: Microwave-Assisted Suzuki Cross-Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4 mL of dioxane and 1 mL of water).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid (up to 2.0 equivalents), catalyst loading, or reaction time. The choice of base and solvent system can also be critical and may require optimization for specific substrates.[3]

  • Side Products: The most common side reactions are homocoupling of the boronic acid and protodeboronation. To minimize these, ensure the reaction is thoroughly degassed and run under an inert atmosphere. Using boronate esters (e.g., pinacol esters) can sometimes reduce protodeboronation.

  • Catalyst Deactivation: The pyridine nitrogen can potentially coordinate to the palladium catalyst, inhibiting its activity. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) in combination with a palladium source like Pd(OAc)₂ can be beneficial for challenging substrates.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a wide array of 5-aryl-2-acetylaminopyridines. The provided protocols offer a solid starting point for researchers in drug discovery and materials science. Optimization of reaction conditions may be necessary to achieve the best results for specific substrates. The high reactivity of the iodo-substituent and the versatility of the acetylamino group make this compound a valuable building block in organic synthesis.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines and their derivatives. These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 2-acetylamino-5-iodopyridine, a key intermediate in the development of various biologically active compounds. The presence of the acetylamino group and the pyridine nitrogen requires careful consideration of reaction conditions to achieve high yields and selectivity.

The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The general transformation is depicted below:

Reaction Scheme:

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

  • Ligand Exchange: The amine displaces the halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the N-substituted-2-acetylamino-5-aminopyridine product and regenerating the palladium(0) catalyst.[1]

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination of this compound. The following tables summarize typical conditions for coupling with various classes of amines, based on established methodologies for similar heteroaryl halides.

Table 1: Coupling with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (1.5 - 2)XPhos (3 - 4)NaOtBu (1.4)Toluene or Dioxane100 - 11012 - 2485 - 95
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10012 - 1880 - 90
3,5-DimethylanilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane11018 - 2475 - 85

Table 2: Coupling with Aliphatic Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene90 - 1008 - 1690 - 98
PiperidinePd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)THF8010 - 1685 - 95
n-ButylaminePd₂(dba)₃ (1.5)cataCXium A (3)K₂CO₃ (2.0)t-BuOH9018 - 2470 - 80

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols are representative and may require optimization for specific amines and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Coupling with Arylamines

Materials:

  • This compound (1.0 equiv)

  • Arylamine (1.1 - 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-acetylamino-5-aminopyridine.

Protocol 2: General Procedure for Coupling with Secondary Aliphatic Amines (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried, argon-flushed Schlenk tube containing a magnetic stir bar, combine this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous toluene, followed by the addition of morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction for 8-16 hours until the starting material is consumed (as determined by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield the desired product.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Pd(II)_Complex [(L)Pd(II)(Ar)(I)] Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR¹R² Amine_Complex [(L)Pd(II)(Ar)(HNR¹R²)]⁺I⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex [(L)Pd(II)(Ar)(NR¹R²)] Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Amine - Base - Pd Catalyst & Ligand Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Heating Heat to Desired Temperature (80-110 °C) Add_Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Quenching Quench Reaction Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Characterize Final Product (NMR, MS) Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonog-ashira Coupling with 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a combination of palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The resulting aryl alkynes are valuable intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals, natural products, and conjugated polymers.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Acetylamino-5-iodopyridine with various terminal alkynes. Due to the presence of the activating iodo group, this substrate readily participates in the coupling reaction under relatively mild conditions. The acetylamino group is a common functionality in pharmaceutical compounds, making this specific transformation highly relevant for drug development professionals.

Reaction Principle

The Sonogashira coupling of this compound proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The generally accepted mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the pyridine. Concurrently, the copper(I) salt activates the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 2-acetylamino-5-alkynylpyridine and regenerates the active palladium(0) catalyst.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aminopyridine derivatives, which are analogous to the target substrate, this compound. These conditions can serve as a starting point for optimization.

Aryl Halide (Analog)AlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100396[1]
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100385[1]
(N-acetylamino)-iodopyrazoleVarious Alk-1-ynesPd(PPh₃)₂Cl₂CuIEt₃NEt₃N---[2]
IodopyridinesVarious Terminal AlkynesPdCl₂(PPh₃)₂ (5.0)CuI (5.0)Et₃NDMF65-Good to Excellent
IodobenzenePhenylacetylenePd₁@NC (0.1)CuI (1.0)NEt₃Various8024-[3]

Mandatory Visualization

Diagram 1: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-I(L)₂ Pd0->PdII_complex Oxidative Addition ArI This compound (Ar-I) ArI->PdII_complex Ar_alkyne_Pd Ar-Pd(II)-C≡CR(L)₂ PdII_complex->Ar_alkyne_Pd Transmetalation Ar_alkyne_Pd->Pd0 product 2-Acetylamino-5-alkynylpyridine (Ar-C≡CR) Ar_alkyne_Pd->product Reductive Elimination product->Pd0 Cu_cycle Copper Cycle CuI_node CuI Cu_acetylide Cu-C≡CR CuI_node->Cu_acetylide alkyne Terminal Alkyne (H-C≡CR) alkyne->Cu_acetylide Cu_acetylide->PdII_complex base Base (e.g., Et₃N) base->Cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Diagram 2: Experimental Workflow for Sonogashira Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, and CuI in a dry flask B Evacuate and backfill with inert gas (Ar or N₂) A->B C Add anhydrous solvent (e.g., DMF) and base (e.g., Et₃N) B->C D Add terminal alkyne C->D E Heat the reaction mixture (e.g., 100 °C) with stirring D->E F Monitor reaction progress (TLC or LC-MS) E->F G Cool to room temperature F->G H Dilute with an organic solvent and wash with water/brine G->H I Dry the organic layer and concentrate under reduced pressure H->I J Purify the crude product by column chromatography I->J

Caption: General experimental workflow for Sonogashira coupling.

Experimental Protocols

The following protocol is a representative procedure for the Sonogashira coupling of this compound with a terminal alkyne, adapted from optimized conditions for a structurally similar substrate.[1] Researchers should note that optimization of reaction conditions may be necessary for specific alkynes.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 eq)

  • Triphenylphosphine (PPh₃) (0.05 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Anhydrous and deoxygenated dimethylformamide (DMF)

  • Anhydrous triethylamine (Et₃N) (2.0-3.0 eq)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) trifluoroacetate (0.025 eq), triphenylphosphine (0.05 eq), and copper(I) iodide (0.05 eq).

    • Add anhydrous and deoxygenated DMF and stir the mixture for 30 minutes at room temperature.[1]

    • To this mixture, add this compound (1.0 eq) and triethylamine (2.0-3.0 eq).

    • Finally, add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3 hours).[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-acetylamino-5-alkynylpyridine.

Safety Precautions

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents such as DMF and triethylamine are flammable and have associated health risks. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Reactions should be carried out under an inert atmosphere as palladium(0) species can be sensitive to air.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 2-Acetylamino-5-iodopyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Acetylamino-5-iodopyridine as a versatile pharmaceutical intermediate. Detailed protocols for its synthesis and subsequent application in key cross-coupling reactions for the construction of complex drug molecules are provided.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of substituted pyridines, a common scaffold in a wide array of therapeutic agents. The presence of an iodo group at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The acetylamino group at the 2-position can modulate the electronic properties of the pyridine ring and can also serve as a protecting group for the amino functionality, which can be deprotected in later synthetic steps if required. This intermediate is particularly relevant in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-aminopyridine. The general strategy involves the protection of the amino group by acetylation, followed by iodination of the pyridine ring. A plausible and efficient synthetic route is the direct iodination of 2-acetylaminopyridine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • Acetic anhydride

  • N-Iodosuccinimide (NIS)

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Acetylation of 2-Aminopyridine:

    • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetylaminopyridine.

  • Iodination of 2-Acetylaminopyridine:

    • To a solution of 2-acetylaminopyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add N-Iodosuccinimide (NIS) (1.2 eq).

    • Slowly add concentrated sulfuric acid (catalytic amount) to the mixture at 0 °C.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound.

Quantitative Data for Synthesis (Illustrative)

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
12-AminopyridineAcetic AnhydrideDCM0 to RT3>95>98
22-AcetylaminopyridineNIS, H₂SO₄DCM0 to RT1880-90>98

Application in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of biaryl and aryl-alkyne linkages present in many kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl and heteroaryl boronic acids or esters.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling (Representative)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90685
24-Tolylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene100892
33-Furylboronic acidPd(PPh₃)₄ (3)K₂CO₃DMF90578
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between the iodopyridine and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2-1.5 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 40-60 °C for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling (Representative)

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)TEATHFRT490
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPEADMF50688
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)TEATHFRT395

Application in the Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent in many kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival. This compound serves as a valuable starting material for the synthesis of such compounds. One important class of kinases is the Phosphoinositide 3-kinase (PI3K) family, which is a key component of the PI3K/AKT/mTOR signaling pathway.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for drug development.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Kinase Inhibitor (e.g., from 2-acetylamino- 5-iodopyridine) Inhibitor->PI3K Inhibition Imidazopyridine_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product IodoPyridine This compound Reaction_Conditions Palladium Catalyst Base Solvent, Heat IodoPyridine->Reaction_Conditions AminoKetone α-Amino Ketone AminoKetone->Reaction_Conditions Imidazopyridine Substituted Imidazo[1,2-a]pyridine Reaction_Conditions->Imidazopyridine

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of diverse kinase inhibitors utilizing 2-Acetylamino-5-iodopyridine as a key starting material. This versatile building block allows for the introduction of various functionalities at the 5-position of the pyridine ring through well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The resulting substituted 2-acetylaminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.

This document offers detailed experimental protocols for these key transformations, presents quantitative data for representative reactions, and illustrates the relevant kinase signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Introduction to this compound in Kinase Inhibitor Synthesis

The 2-acetylaminopyridine moiety is a well-established hinge-binding motif in numerous kinase inhibitors. The acetyl group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region. The iodine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents through palladium-catalyzed cross-coupling reactions. This modular approach allows for the rapid generation of focused libraries of compounds to explore the structure-activity relationships (SAR) for various kinase targets.

The choice of coupling partner significantly influences the kinase selectivity and overall pharmacological profile of the final compound. For instance, coupling with specific aryl or heteroaryl groups can target the ATP-binding site of kinases such as Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (HER2).

Synthetic Strategies and Experimental Protocols

The following sections detail the experimental protocols for the three primary cross-coupling reactions utilized in the synthesis of kinase inhibitors from this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Acetylamino-5-arylpyridines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. In this context, it is employed to synthesize 2-acetylamino-5-arylpyridines, which are precursors to a variety of kinase inhibitors.

General Reaction Scheme:

Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 equivalents)

    • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

    • Nitrogen or Argon gas

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed solvent mixture (5 mL) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-acetylamino-5-arylpyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-(5-phenylpyridin-2-yl)acetamide85
24-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)pyridin-2-yl)acetamide82
3Pyrimidin-5-ylboronic acidN-(5-(pyrimidin-5-yl)pyridin-2-yl)acetamide75
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Acetylamino-5-alkynylpyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 2-acetylamino-5-alkynylpyridines, which are valuable intermediates and potent kinase inhibitors themselves.

General Reaction Scheme:

Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Terminal alkyne (1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Copper(I) iodide (CuI, 10 mol%)

    • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

    • Solvent (e.g., Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF))

    • Nitrogen or Argon gas

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the anhydrous solvent (5 mL) and the base (3.0 mmol).

    • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneProductYield (%)
1PhenylacetyleneN-(5-(phenylethynyl)pyridin-2-yl)acetamide90
2EthynyltrimethylsilaneN-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)acetamide88
3Propargyl alcoholN-(5-(3-hydroxyprop-1-yn-1-yl)pyridin-2-yl)acetamide78
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2-Acetylamino-5-(amino)pyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine. This reaction allows for the synthesis of 2-acetylamino-5-(amino)pyridines, a key scaffold in many kinase inhibitors that target the DFG-out conformation.

General Reaction Scheme:

Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equivalents)

    • Solvent (e.g., Anhydrous Toluene or 1,4-Dioxane)

    • Nitrogen or Argon gas

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), the base (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the anhydrous solvent (5 mL) via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 6-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1AnilineN-(5-(phenylamino)pyridin-2-yl)acetamide75
2MorpholineN-(5-morpholinopyridin-2-yl)acetamide85
3BenzylamineN-(5-(benzylamino)pyridin-2-yl)acetamide80

Kinase Inhibitory Activity

The synthesized 2-acetylamino-5-substituted pyridine derivatives can be screened against a panel of kinases to determine their inhibitory potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Data Presentation: Representative Kinase Inhibitory Activity (IC₅₀, nM)

Compound (from Protocol)Target KinaseIC₅₀ (nM)
2-Acetylamino-5-(pyrimidin-5-yl)pyridineJAK250
N-(5-(phenylethynyl)pyridin-2-yl)acetamideSrc25
N-(5-(phenylamino)pyridin-2-yl)acetamideVEGFR215
N-(5-(pyrimidin-5-yl)pyridin-2-yl)acetamideJAK1150
N-(5-(phenylethynyl)pyridin-2-yl)acetamideAbl100

Note: The IC₅₀ values presented are representative and can vary depending on the specific assay conditions.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of kinase inhibitors from this compound.

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine) start->buchwald product1 2-Acetylamino-5-arylpyridines suzuki->product1 product2 2-Acetylamino-5-alkynylpyridines sonogashira->product2 product3 2-Acetylamino-5-(amino)pyridines buchwald->product3 inhibitors Kinase Inhibitors product1->inhibitors product2->inhibitors product3->inhibitors

Caption: Synthetic routes to kinase inhibitors.

Kinase Signaling Pathways

Understanding the signaling pathways targeted by the synthesized inhibitors is crucial for elucidating their mechanism of action. Below are simplified diagrams of key kinase signaling pathways.

JAK-STAT Signaling Pathway

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Expression Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway.

VEGFR2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key pathways in VEGFR2 signaling.

HER2 Signaling Pathway

HER2_Pathway HER2_dimer HER2 Dimerization (with other ErbB receptors) PI3K PI3K HER2_dimer->PI3K Activation Ras Ras HER2_dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Major HER2 downstream signaling pathways.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions provide efficient and modular synthetic routes to novel compounds. The protocols and data presented in these application notes serve as a practical guide for researchers to design and synthesize potent and selective kinase inhibitors for further investigation in drug discovery programs.

Application Note: Palladium-Catalyzed Cyanation of 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of aryl and heteroaryl nitriles is a cornerstone of modern medicinal chemistry and drug development. The cyano group is a versatile functional handle that can be readily converted into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, which are prevalent in many pharmaceutical agents. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and efficient method for the formation of C-CN bonds, offering significant advantages over traditional methods such as the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic reagents.[1]

This application note provides a detailed protocol for the palladium-catalyzed cyanation of 2-Acetylamino-5-iodopyridine to produce 2-Acetylamino-5-cyanopyridine. This transformation is a key step in the synthesis of various biologically active molecules. The presented protocol is adapted from established methods for the cyanation of heteroaryl halides and is optimized for safety and efficiency by utilizing the non-toxic and readily available potassium ferrocyanide as the cyanide source.[1]

Materials and Methods

Materials
Reagent/MaterialGradeSupplierCatalog No.
This compound≥98%Sigma-Aldrich66131-78-0
Potassium Ferrocyanide Trihydrate≥99%Sigma-AldrichP3289
Palladium(II) Acetate (Pd(OAc)₂)99.9%Strem Chemicals46-1800
Xantphos≥98%Strem Chemicals15-78-10
Sodium Carbonate (Na₂CO₃)≥99.5%Fisher ScientificS263-500
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich296309
Deionized Water---
Ethyl AcetateACS GradeFisher ScientificE145-4
Brine (saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-AldrichM7506
Silica Gel60 Å, 230-400 meshSigma-Aldrich236833
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup

Experimental Protocol

The palladium-catalyzed cyanation of this compound is performed under an inert atmosphere to prevent the degradation of the catalyst.

Reaction Setup
  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (2.62 g, 10.0 mmol, 1.0 equiv), potassium ferrocyanide trihydrate (2.11 g, 5.0 mmol, 0.5 equiv), and sodium carbonate (2.12 g, 20.0 mmol, 2.0 equiv).

  • Add Palladium(II) Acetate (45 mg, 0.2 mmol, 2 mol%) and Xantphos (231 mg, 0.4 mmol, 4 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Add anhydrous 1,4-dioxane (40 mL) and deionized water (20 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

Reaction Monitoring
  • Stir the reaction mixture vigorously at 100 °C for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material (this compound) and the product (2-Acetylamino-5-cyanopyridine) should be visualized under a UV lamp.

Work-up and Purification
  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-Acetylamino-5-cyanopyridine as a solid.

Data Presentation

Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₇H₇IN₂O262.05156-158White to off-white solid
2-Acetylamino-5-cyanopyridineC₈H₇N₃O161.16~160-165 (estimated)Off-white to pale yellow solid
Reaction Parameters and Expected Outcome
ParameterValue
SubstrateThis compound
Cyanide SourcePotassium Ferrocyanide Trihydrate
CatalystPd(OAc)₂
LigandXantphos
BaseNa₂CO₃
Solvent1,4-Dioxane / Water (2:1)
Temperature100 °C
Reaction Time12-24 hours
Expected Yield75-90%

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - K4[Fe(CN)6]·3H2O - Na2CO3 - Pd(OAc)2 - Xantphos inert Inert Atmosphere: Evacuate and backfill with Nitrogen (3x) reagents->inert solvent Add Solvents: 1,4-Dioxane and Water inert->solvent heat Heat to 100 °C solvent->heat stir Stir for 12-24h heat->stir monitor Monitor by TLC stir->monitor quench Cool and Dilute monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product: 2-Acetylamino-5-cyanopyridine purify->product

Caption: Experimental workflow for the palladium-catalyzed cyanation.

signaling_pathway pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide This compound (Ar-I) aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)-I(Ln) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation cyanide_source [Fe(CN)6]4- cyanide_source->transmetalation pd_complex2 Ar-Pd(II)-CN(Ln) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 2-Acetylamino-5-cyanopyridine (Ar-CN) reductive_elimination->product

Caption: Catalytic cycle for palladium-catalyzed cyanation.

References

Application of 2-Acetylamino-5-iodopyridine in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Acetylamino-5-iodopyridine, also known as N-(5-iodo-2-pyridinyl)acetamide, is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom and an acetylamino group on the pyridine ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This application note provides a comprehensive overview of its utility in the development of kinase inhibitors and neuroprotective agents, complete with detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows.

I. Application in the Development of Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The iodo-substituent at the 5-position of this compound serves as a convenient handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

A. Targeting Vaccinia-Related Kinases (VRK1 and VRK2)

Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) are serine/threonine kinases implicated in cell division and neurological disorders.[1][2] The development of selective inhibitors for these kinases is an active area of research. Compounds incorporating a 2-aminopyridine core have shown promise as VRK1 and VRK2 inhibitors.[2][3][4]

The following table summarizes the inhibitory activity of representative compounds with a substituted aminopyridine scaffold against VRK1.

CompoundModification on Pyridine RingVRK1 IC50 (nM)Selectivity Score (S(50%))
26 2-methyl, 5-(2,6-difluorophenyl)1500.04

Table 1: Inhibitory activity of a potent VRK1 inhibitor derived from a substituted aminopyridine scaffold.[1][2]

VRK1 is a nuclear kinase that plays a crucial role in cell cycle progression by phosphorylating various substrates, including transcription factors like p53 and ATF2, as well as histone H3.[5][6] Its activity is linked to cell proliferation and is often upregulated in cancer.

VRK1_Signaling_Pathway VRK1 VRK1 p53 p53 VRK1->p53 phosphorylates ATF2 ATF2 VRK1->ATF2 phosphorylates cJun c-Jun VRK1->cJun phosphorylates HistoneH3 Histone H3 VRK1->HistoneH3 phosphorylates CellCycle Cell Cycle Progression p53->CellCycle regulates Apoptosis Apoptosis p53->Apoptosis induces ATF2->CellCycle cJun->CellCycle HistoneH3->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Inhibitor 2-Aminopyridine-based Inhibitor Inhibitor->VRK1 inhibits

VRK1 Signaling in Cell Proliferation.
B. Targeting Colony-Stimulating Factor 1 Receptor (CSF-1R)

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes and macrophages.[7][8] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various cancers and inflammatory diseases. Pexidartinib, a potent inhibitor of CSF-1R, features a pyridine moiety, highlighting the importance of this scaffold in targeting this kinase.[9]

The following table presents the inhibitory profile of Pexidartinib.

CompoundTarget KinaseIC50 (nM)
Pexidartinib CSF-1R17
c-KIT12
FLT3-ITD9

Table 2: Inhibitory activity of Pexidartinib against key tyrosine kinases.[9]

Binding of CSF-1 to its receptor, CSF-1R, leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation.

CSF1R_Signaling_Pathway CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R binds PI3K PI3K CSF1R->PI3K activates MAPK_ERK MAPK/ERK Pathway CSF1R->MAPK_ERK activates Pexidartinib Pexidartinib Pexidartinib->CSF1R inhibits AKT AKT PI3K->AKT activates CellSurvival Cell Survival AKT->CellSurvival Proliferation Proliferation MAPK_ERK->Proliferation

CSF-1R Signaling Pathway and Inhibition.

II. Application in the Development of Neuroprotective Agents

Aminopyridine derivatives have been investigated for their potential in treating neurological disorders. Their mechanisms of action often involve the modulation of ion channels and neurotransmitter systems.[10] 4-aminopyridine, for instance, is a potassium channel blocker used to improve motor function in patients with multiple sclerosis.[7][11] The this compound scaffold provides a platform for the synthesis of novel aminopyridine derivatives with potential neuroprotective properties.

A. Mechanism of Action

The neuroprotective effects of aminopyridine derivatives can be attributed to several mechanisms, including the blockade of voltage-gated potassium channels, which enhances neurotransmitter release and neuronal excitability, and the modulation of GABAergic transmission.[3][12]

The neuroprotective effects of aminopyridine derivatives can involve the modulation of neuronal ion channels and the reduction of neuroinflammation. For example, by blocking potassium channels, they can enhance neuronal signaling and potentially protect against demyelination-induced conduction deficits.

Neuroprotection_Pathway cluster_neuron Neuron cluster_glia Microglia Kv_Channel Voltage-gated K+ Channel (Kv) AP_Prolongation Action Potential Prolongation Kv_Channel->AP_Prolongation repolarization Aminopyridine Aminopyridine Derivative Aminopyridine->Kv_Channel blocks Microglia_Activation Microglial Activation Aminopyridine->Microglia_Activation suppresses Neurotransmitter_Release Increased Neurotransmitter Release AP_Prolongation->Neurotransmitter_Release Neuronal_Survival Neuronal Survival Neurotransmitter_Release->Neuronal_Survival Proinflammatory_Cytokines Pro-inflammatory Cytokines Microglia_Activation->Proinflammatory_Cytokines releases Demyelination Demyelination/ Neuronal Injury Demyelination->Kv_Channel exposes Demyelination->Microglia_Activation induces

Neuroprotective Mechanisms of Aminopyridines.

III. Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is particularly well-suited for functionalizing the this compound core.[13]

A. General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equivalents)

  • Potassium phosphate (K3PO4) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-acetylamino-5-arylpyridine product.

Suzuki_Coupling_Workflow Start Start: Schlenk Flask Setup Reagents Add Reactants: This compound, Arylboronic acid, Base, Catalyst, Ligand Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill Ar) Reagents->Inert Solvent Add Solvents: Anhydrous Dioxane & Degassed Water Inert->Solvent Reaction Heat & Stir (80-100 °C, 12-24h) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Work-up: Cool, Dilute, Wash, Dry Reaction->Workup Monitoring->Reaction Purification Purification: Column Chromatography Workup->Purification Product Final Product: 2-Acetylamino-5-arylpyridine Purification->Product

References

Application Notes and Protocols for the Heck Reaction of 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecular architectures from readily available starting materials. 2-Acetylamino-5-iodopyridine is a valuable building block in medicinal chemistry, and its functionalization via the Heck reaction allows for the introduction of diverse vinyl groups, leading to the creation of novel compounds with potential therapeutic applications. The resulting 5-vinyl-2-acetamidopyridine derivatives are key intermediates in the synthesis of various biologically active molecules.

These application notes provide a comprehensive overview of the Heck reaction conditions applicable to this compound. While direct literature on this specific iodo-substrate is limited, extensive studies on the analogous, less reactive 2-acetylamino-5-bromopyridine offer a robust foundation for protocol development. Aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions, which may allow for milder reaction conditions, such as lower temperatures, reduced catalyst loading, or shorter reaction times.

Data Presentation: Comparative Heck Reaction Conditions

The following table summarizes established and optimized conditions for the Heck reaction of the closely related 2-acetylamino-5-bromopyridine, which serves as an excellent starting point for the iodo-analogue.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Acetamido-5-bromopyridineEthylene (50 psi)Pd(OAc)₂ (1)P(o-tol)₃ (3.3)Triethylamine (180)Acetonitrile907237-66[1][2]
22-Acetamido-5-bromopyridineEthylene (50 psi)Pd(OAc)₂ (1)P(o-tol)₃ (3.3) / (S)-BINAP (0.5)TriethylamineAcetonitrile901658[1][2]
32-Acetamido-5-bromopyridineEthylene (50 psi)Pd(OAc)₂ (1)P(o-tol)₃ (3.3) / (S)-BINAP (0.25)Triethylamine (180)Acetonitrile901671.6[1][2][3]

Experimental Protocols

The following is a detailed protocol for the Heck reaction of 2-acetylamino-5-bromopyridine with ethylene, which can be adapted for this compound. It is anticipated that with the iodo-substrate, the reaction may proceed to completion faster or at a lower temperature.

Optimized Protocol for the Ethylenation of 2-Acetamido-5-halopyridine

This protocol is adapted from an optimized, multikilogram-scale synthesis developed for the bromo-analogue.[1][2]

Materials:

  • This compound (or 2-Acetylamino-5-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Triethylamine (TEA)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethylene gas

  • Stainless steel pressure reactor (bomb)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Reaction Setup: To a stainless steel pressure reactor, add this compound, palladium(II) acetate (1 mol%), tri(o-tolyl)phosphine (3.3 mol%), and BINAP (0.25 mol%).

  • Solvent and Base Addition: Under an inert atmosphere, add anhydrous acetonitrile and triethylamine (1.8 equivalents).

  • Pressurization: Seal the reactor and purge with ethylene gas. Pressurize the reactor to 50 psi with ethylene.

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC-MS) to determine the consumption of the starting material. For the bromo-analogue, the reaction is typically complete within 16 hours.[1][2] The iodo-analogue is expected to react faster.

  • Work-up: Once the reaction is complete, cool the reactor to approximately 40°C and carefully vent the ethylene gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: The filtrate can then be concentrated under reduced pressure, and the crude product purified by standard techniques such as column chromatography or recrystallization to yield the desired 2-acetylamino-5-vinylpyridine.

Visualizations

General Workflow for the Heck Reaction

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Alkene, Base, and Solvent degas Degas and Establish Inert Atmosphere (N₂/Ar) reagents->degas catalyst Add Palladium Catalyst and Ligand(s) degas->catalyst heat Heat Reaction Mixture with Stirring catalyst->heat Start Reaction monitor Monitor Progress (TLC, GC-MS, HPLC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete workup Aqueous Work-up and Extraction cool->workup purify Purify by Column Chromatography or Recrystallization workup->purify final_product final_product purify->final_product Pure Product

Caption: General workflow for the Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex1 R-Pd(II)L₂(X) oxidative_addition->pd_complex1 migratory_insertion Migratory Insertion pd_complex1->migratory_insertion Alkene pd_complex2 R'-Pd(II)L₂(X) migratory_insertion->pd_complex2 beta_hydride β-Hydride Elimination pd_complex2->beta_hydride Product pd_complex3 H-Pd(II)L₂(X) beta_hydride->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination Base reductive_elimination->pd0 H-Base⁺X⁻

Caption: Simplified catalytic cycle of the Heck reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield of 2-Acetylamino-5-iodopyridine.

Troubleshooting Guide

Low yields or reaction failures in the Suzuki coupling of this compound can arise from several factors. The pyridine nitrogen and the acetylamino group can potentially interfere with the palladium catalyst.[1][2] This guide outlines common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low to No Yield Inactive Catalyst System: The palladium catalyst may not be active enough for this specific substrate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Buchwald G3 pre-catalysts can also provide a more active and stable catalytic species.[2][3][1][2][3]
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine ring and the acetylamino group can coordinate to the palladium catalyst, inhibiting its activity.[1][2]Use appropriate ligands: Bulky ligands can mitigate catalyst inhibition. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial inhibition.[2][1][2]
Suboptimal Base: The strength, solubility, and steric properties of the base are crucial for the transmetalation step and can significantly impact the yield.[3]Screen different bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger, non-nucleophilic bases like K₃PO₄ can also be successful.[2][3][4][2][3][4]
Inappropriate Solvent: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.[3]Use a suitable solvent system: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[3][3]
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[1][5]Ensure inert atmosphere: Properly degas the solvent and ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[1][3][5][1][3][5]
Formation of Byproducts Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water, leading to an arene byproduct.[1][2]Use boronic esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis. Ensure anhydrous conditions and consider a milder base.[2][1][2]
Dehalogenation: The starting this compound is reduced.[1][2]Avoid hydride sources: Ensure solvents are not potential hydride sources. Optimizing the reaction time to be as short as possible can also minimize this side reaction.[1][2][1][2]
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, which can be exacerbated by the presence of oxygen.[1]Ensure complete reduction of Pd(II) precatalyst: Use a direct Pd(0) source or ensure conditions are suitable for complete reduction. Thoroughly degas the reaction mixture.[1][1]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active.[5]

  • Inert Atmosphere: The presence of oxygen can deactivate the catalyst and lead to side reactions like homocoupling.[1][5] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[3]

  • Reagent Quality: Verify the purity and integrity of your this compound, boronic acid/ester, and base.

Q2: What is the best catalyst, ligand, and base combination for the Suzuki coupling of this compound?

A2: While the optimal conditions can be substrate-dependent, a good starting point for challenging substrates like aminopyridines involves using a bulky, electron-rich phosphine ligand such as SPhos or XPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1][6] For the base, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3][4]

Q3: I am observing the formation of byproducts. How can I identify and minimize them?

A3: Common byproducts in Suzuki couplings include:

  • Protodeboronation Product: This results from the replacement of the boronic acid group with a hydrogen atom.[1] To minimize this, use anhydrous solvents, consider using a boronic ester for increased stability, or try a weaker base.[2]

  • Dehalogenation Product: This is the result of the starting aryl halide being reduced.[1] Ensure your solvents are not sources of hydrides and try to minimize reaction time.[2]

  • Homocoupling Product: This is the dimerization of your boronic acid.[1] This is often caused by the presence of oxygen; ensure your reaction is thoroughly degassed.[1]

Q4: How can I remove residual palladium from my final product?

A4: Residual palladium can be a concern, especially in pharmaceutical applications. Common removal methods include:

  • Filtration through Celite: This can help remove precipitated palladium black.[2]

  • Aqueous Wash: Washing with a solution of sodium thiosulfate or ammonium chloride can help remove some palladium salts.[2]

  • Scavenger Resins: Silica-based thiourea or thiol resins can be used for more complete removal.[2]

  • Activated Carbon Treatment: Stirring the crude product with activated carbon can effectively adsorb residual palladium.[2]

Data Presentation

Table 1: Hypothetical Optimization of Suzuki Coupling with this compound

The following table presents hypothetical data based on general principles for optimizing Suzuki coupling reactions with similar substrates. This illustrates how varying reaction parameters can influence the product yield.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901645
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)901278
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)901285
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001092
5XPhos Palladacycle G3 (2)-K₃PO₄ (2)Toluene/H₂O (10:1)100895

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, and the base.[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[1][7]

  • In a separate vial, prepare the catalyst premix by dissolving the palladium source and ligand in a small amount of the degassed organic solvent.

  • Add the remaining degassed solvent to the reaction vessel via syringe.[1][7]

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1][5]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][5]

  • Upon completion, cool the reaction to room temperature.[1][5]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]

  • Purify the crude product by flash column chromatography.[5]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl Ar'-B(OR)2 + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Concentration) start->check_conditions check_setup Verify Experimental Setup (Inert Atmosphere, Stirring) start->check_setup optimize_catalyst Optimize Catalyst System (Screen Ligands, Pre-catalysts) check_reagents->optimize_catalyst check_conditions->optimize_catalyst check_setup->optimize_catalyst optimize_base Optimize Base (Screen different bases) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent end Improved Yield optimize_solvent->end

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.[1]

References

Technical Support Center: 2-Acetylamino-5-iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Acetylamino-5-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of deiodination during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my reaction with this compound?

A1: Deiodination is an undesired side reaction where the iodine atom on your this compound is replaced by a hydrogen atom.[1] This leads to the formation of an unwanted byproduct, 2-Acetylaminopyridine, reducing the yield of your desired cross-coupled product and complicating the purification process.

Q2: What are the primary causes of deiodination in Suzuki and Sonogashira coupling reactions?

A2: Several factors can promote deiodination, including:

  • Reaction Kinetics: If the rate of the desired cross-coupling is slow, the competing deiodination reaction becomes more significant.[1]

  • Catalyst Activity: Highly active palladium catalysts can sometimes promote deiodination, especially with electron-rich aryl halides.[1]

  • Presence of Hydride Sources: Solvents (like DMF or alcohols), bases (especially amine bases), or even trace amounts of water can act as hydride donors, leading to the unwanted side reaction.[1][2]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role. Less bulky ligands can sometimes favor deiodination.

  • Base Selection: The choice and strength of the base can influence the reaction pathway. Some bases can act as hydride sources.[1]

  • Temperature: Higher reaction temperatures can increase the rate of deiodination.[1]

Q3: How can I detect if deiodination is occurring in my experiment?

A3: You can detect deiodination by analyzing the crude reaction mixture using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The deiodinated byproduct will have a different Rf value compared to your starting material and desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will show a mass corresponding to 2-Acetylaminopyridine in your reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR will show characteristic signals for the unsubstituted pyridine ring of the byproduct.

Troubleshooting Guides

Issue 1: Significant Deiodination Observed in Suzuki Coupling

If you are observing a significant amount of the deiodinated byproduct, 2-Acetylaminopyridine, in your Suzuki coupling reaction, follow this troubleshooting guide.

Troubleshooting Workflow:

start Deiodination Detected in Suzuki Coupling ligand Switch to a Bulky Ligand (e.g., XPhos, SPhos, dppf) start->ligand base Change the Base (e.g., K3PO4, Cs2CO3) ligand->base solvent Use an Aprotic Solvent (e.g., Toluene, Dioxane, THF) base->solvent temp Lower Reaction Temperature solvent->temp recheck Analyze Reaction Mixture temp->recheck success Deiodination Minimized recheck->success Successful fail Issue Persists: Consult Further recheck->fail Unsuccessful start Deiodination in Sonogashira Coupling base Switch to an Inorganic Base (e.g., K2CO3, Cs2CO3) start->base cocatalyst Ensure Fresh Cu(I) Source base->cocatalyst solvent Screen Solvents (e.g., THF, Dioxane) cocatalyst->solvent temp Optimize Temperature solvent->temp recheck Analyze Reaction Mixture temp->recheck success Deiodination Minimized recheck->success Successful fail Issue Persists: Consider Additives recheck->fail Unsuccessful sub1 This compound plus1 + sub1->plus1 sub2 Ar-B(OH)2 plus1->sub2 arrow -> sub2->arrow reagents Pd(OAc)2 / SPhos K3PO4 Toluene/H2O, 80 °C arrow->reagents prod 2-Acetylamino-5-arylpyridine reagents->prod sub1 This compound plus1 + sub1->plus1 sub2 R-C≡CH plus1->sub2 arrow -> sub2->arrow reagents Pd(PPh3)4 / CuI K2CO3 THF, 50 °C arrow->reagents prod 2-Acetylamino-5-alkynylpyridine reagents->prod

References

Technical Support Center: Purification of 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Acetylamino-5-iodopyridine reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include unreacted 2-amino-5-iodopyridine, di-acetylated product (where the pyridine ring nitrogen is also acetylated), and potentially the hydrolysis product where the acetyl group is cleaved, reverting to 2-amino-5-iodopyridine.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. The starting material (2-amino-5-iodopyridine) is more polar than the desired product (this compound) and will have a lower Rf value. The di-acetylated byproduct, if present, would likely be less polar and have a higher Rf value.

Q3: What is a good starting solvent system for TLC analysis?

A3: A common starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. A 1:1 mixture of hexanes and ethyl acetate is a reasonable starting point, with the ratio adjusted to achieve good separation of spots.

Q4: Can the acetyl group hydrolyze back to the amine during purification?

A4: Yes, under strongly acidic or basic conditions, particularly with prolonged heating, the acetyl group can be hydrolyzed. It is advisable to use neutral or mildly basic conditions during workup and purification to minimize this side reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Product is contaminated with unreacted 2-amino-5-iodopyridine (lower Rf spot on TLC). Incomplete acetylation reaction.- Column Chromatography: Use a gradient elution starting with a less polar eluent (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity to elute the product while retaining the more polar starting material. - Recrystallization: If the starting material is present in a small amount, recrystallization may be effective. Ethanol is a potential solvent.
Presence of a less polar impurity (higher Rf spot on TLC), possibly the di-acetylated product. Use of excess acetylating agent or harsh reaction conditions.- Column Chromatography: The di-acetylated product is expected to be less polar and will elute before the desired mono-acetylated product. Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve separation.
Low recovery after purification. - Product loss during recrystallization due to high solubility in the cold solvent. - Product streaking or irreversible adsorption on the silica gel column. - Hydrolysis of the product during workup or purification.- Recrystallization: Ensure the solution is fully saturated before cooling and cool slowly to maximize crystal formation. Minimize the amount of hot solvent used for dissolution. - Column Chromatography: If streaking is observed on TLC with silica gel, consider adding a small amount of a neutral or slightly basic modifier (e.g., 0.5% triethylamine) to the eluent. Alternatively, alumina could be used as the stationary phase. - General: Ensure all workup and purification steps are performed under neutral or mildly basic conditions and avoid prolonged heating.
Oily product instead of a crystalline solid. Presence of impurities that inhibit crystallization.- Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. - Column Chromatography: Purify the oil by column chromatography to remove impurities, and then attempt recrystallization of the purified product.

Data Presentation

Table 1: Purification Methodologies for this compound

Purification Method Stationary Phase Typical Eluent/Solvent System Expected Purity Key Considerations
Column Chromatography Silica GelGradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)>98%The starting material is more polar and will elute later. The di-acetylated byproduct is less polar and will elute earlier.
Recrystallization N/AEthanol>99% (if impurities are minimal)Based on the successful recrystallization of the analogous bromo-compound.[1] The crude product should be dissolved in a minimal amount of hot ethanol and allowed to cool slowly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).

    • Visualize the spots under UV light (254 nm). The product, this compound, should appear as a major spot, with the starting material, 2-amino-5-iodopyridine, as a more polar (lower Rf) spot if present.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Ethanol is a good starting solvent for recrystallization, based on the purification of the analogous N-(5-bromopyridin-2-yl)acetamide.[1]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

Mandatory Visualization

reaction_pathway 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Product This compound 2-Amino-5-iodopyridine->Product Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Product Byproduct1 Unreacted Starting Material Product->Byproduct1 Incomplete Reaction Byproduct2 Di-acetylated Product Product->Byproduct2 Over-acetylation Byproduct3 Hydrolysis Product Product->Byproduct3 Hydrolysis

Caption: Reaction scheme for the synthesis of this compound and potential byproducts.

troubleshooting_workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc impurities Multiple Spots? tlc->impurities main_spot Single Main Spot? recrystallize Recrystallize main_spot->recrystallize Yes impurities->main_spot No identify_impurities Identify Impurities by Rf impurities->identify_impurities Yes pure_product Pure Product recrystallize->pure_product column Column Chromatography column->pure_product troubleshoot Consult Troubleshooting Guide identify_impurities->troubleshoot troubleshoot->column

Caption: A workflow for troubleshooting the purification of this compound.

References

improving solubility for 2-Acetylamino-5-iodopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Acetylamino-5-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid with limited solubility in many common organic solvents at room temperature. Qualitative assessments indicate it is soluble in methanol.[1] For many organic reactions, particularly palladium-catalyzed cross-couplings, heating is often required to achieve sufficient solubility in solvents like dioxane, toluene, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Q2: I am having trouble dissolving this compound for my reaction. What can I do?

A2: Improving the solubility of this compound often requires a combination of solvent selection and temperature. Here are some troubleshooting steps:

  • Solvent Screening: Test the solubility in a small scale with various solvents. Apolar solvents are generally poor choices. Polar aprotic solvents such as DMF and DMSO are good starting points, followed by ethers like dioxane and tetrahydrofuran (THF).

  • Heating: Gently warming the reaction mixture can significantly improve solubility. Most cross-coupling reactions are performed at elevated temperatures (e.g., 80-110 °C), which will aid in dissolving the starting material.

  • Co-solvents: Using a mixture of solvents can be effective. For example, a mixture of dioxane and water is common for Suzuki reactions and can improve the solubility of both the organic and inorganic reagents.

  • High-Boiling Point Solvents: For reactions requiring higher temperatures, consider using solvents like DMF, DMSO, or toluene. Be mindful that removal of high-boiling point solvents can be challenging during workup.

Q3: Are there any known incompatibilities or side reactions to be aware of when using this compound?

A3: The acetylamino group is generally stable under many reaction conditions. However, under strongly acidic or basic conditions, hydrolysis of the amide to the corresponding 2-amino-5-iodopyridine can occur. In palladium-catalyzed reactions, the iodide is the primary reactive site for cross-coupling. The pyridine nitrogen can potentially coordinate to the metal center, which can sometimes influence the catalytic activity. The choice of an appropriate ligand is crucial to mitigate such effects.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Yield in Suzuki-Miyaura Coupling Reactions
Potential Cause Troubleshooting Step
Incomplete Dissolution of Starting Material Screen for a more suitable solvent or solvent mixture (see Q2). Increase the reaction temperature, ensuring it is within the stability limits of your reagents and catalyst.
Catalyst Inactivation Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst. Use degassed solvents.
Inappropriate Base The choice of base is critical. Common bases for Suzuki reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can also be a factor; ensure it is finely powdered and well-stirred.
Ligand Issues The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For heteroaryl halides, bulky, electron-rich phosphine ligands are often effective. Consider screening different ligands if poor results are obtained.
Protodeboronation of Boronic Acid This side reaction can consume the boronic acid. Using an excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for this. Ensure the reaction is not run for an excessively long time.
Issue 2: Low Conversion in Buchwald-Hartwig Amination Reactions
Potential Cause Troubleshooting Step
Poor Solubility Similar to the Suzuki reaction, ensure all reactants are sufficiently soluble at the reaction temperature. Consider solvents like toluene, dioxane, or DMF.
Base Strength and Solubility Strong, non-coordinating bases like NaOtBu or KOtBu are commonly used. Their solubility can be limited in less polar solvents, so vigorous stirring is important. For base-sensitive substrates, a weaker base like Cs₂CO₃ may be necessary, potentially requiring higher temperatures.
Catalyst and Ligand Choice The combination of the palladium precursor and the ligand is crucial. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often required to promote efficient catalysis.
Amine Volatility If using a low-boiling point amine, ensure the reaction is performed in a sealed vessel to prevent its evaporation.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventPredicted Qualitative SolubilityNotes
MethanolSolubleReported in literature.[1]
EthanolLikely SolubleSimilar to methanol, should be a good solvent.
WaterSparingly Soluble to InsolubleThe organic nature of the molecule limits water solubility.
Dichloromethane (DCM)Slightly Soluble
ChloroformSlightly SolubleThe related 2-amino-5-iodopyridine is slightly soluble.
Tetrahydrofuran (THF)Slightly Soluble at RT, Soluble with HeatingCommonly used in cross-coupling reactions.
1,4-DioxaneSlightly Soluble at RT, Soluble with HeatingA common solvent for Suzuki and Buchwald-Hartwig reactions.
TolueneSparingly Soluble at RT, Moderately Soluble with HeatingOften used in Buchwald-Hartwig aminations.
N,N-Dimethylformamide (DMF)SolubleA good solvent for many polar organic compounds.
Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent. The related 2-amino-5-iodopyridine is slightly soluble.

Note: "RT" refers to room temperature. The solubility of solids is temperature-dependent and will generally increase with heating.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add a degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite. The filtrate is then washed with water and brine, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants: This compound Boronic Acid Pd Catalyst & Base B 2. Create Inert Atmosphere: Evacuate & Backfill with Ar/N2 A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 85-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute E->F G 7. Aqueous Wash F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J J I->J Final Product

Caption: A schematic overview of the experimental procedure for a Suzuki-Miyaura coupling reaction.

Potential Signaling Pathways for Derivatives

Derivatives of 2-aminopyridines have been investigated as inhibitors of various protein kinases, playing crucial roles in cancer signaling pathways such as the VEGFR-2 and PI3K/Akt pathways.

Signaling_Pathways cluster_VEGFR VEGFR-2 Signaling cluster_PI3K PI3K/Akt Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Survival Cell Survival & Growth mTOR->Survival Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->VEGFR2 Inhibits Inhibitor->PI3K Inhibits

References

Technical Support Center: Troubleshooting Homocoupling in 2-Acetylamino-5-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering homocoupling side reactions in cross-coupling experiments involving 2-Acetylamino-5-iodopyridine. The following information is designed to help you troubleshoot and optimize your reaction conditions to minimize the formation of undesired symmetrical biaryl byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my this compound reaction?

A1: Homocoupling is a significant side reaction where two molecules of your starting material, this compound, react with each other to form a symmetrical dimer (5,5'-bis(2-acetylamino)bipyridine). This unwanted reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification.

Q2: What are the primary causes of homocoupling in my palladium-catalyzed cross-coupling reaction?

A2: The most common causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]

  • Oxygen: Trace amounts of oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two molecules of your aryl iodide.[1]

  • Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form for the main catalytic cycle to begin. One pathway for this reduction is the homocoupling of two aryl iodide molecules, which generates Pd(0) at the expense of your starting material.[1]

Q3: Can the choice of catalyst and ligand affect the extent of homocoupling?

A3: Absolutely. The selection of the palladium source and the associated ligand is critical. Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling. Additionally, bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, helping it to outcompete the homocoupling side reaction.

Q4: How does the reaction temperature influence the formation of homocoupling byproducts?

A4: Higher reaction temperatures can sometimes increase the rate of homocoupling. It is crucial to carefully control the temperature and find an optimal balance where the desired cross-coupling reaction proceeds efficiently without significantly promoting the undesired homocoupling.

Q5: What is the role of the base in homocoupling, and which bases are recommended to minimize it?

A5: The base is essential for the transmetalation step in Suzuki-Miyaura coupling. However, the choice of base can influence the extent of side reactions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in your this compound reactions.

Problem: Significant formation of the homocoupled byproduct is observed (e.g., by LC-MS or NMR analysis of the crude reaction mixture).

Step 1: Verify the Inertness of Your Reaction Atmosphere

The most critical step in preventing homocoupling is the rigorous exclusion of oxygen.

  • Action: Ensure your reaction setup is under a completely inert atmosphere (Argon or Nitrogen).

  • Protocol:

    • Assemble your glassware and ensure all joints are well-sealed.

    • Purge the reaction vessel by evacuating and backfilling with your inert gas at least three times.

    • Degas your solvent(s) thoroughly before use. Common methods include:

      • Sparging: Bubble an inert gas through the solvent for 15-30 minutes.

      • Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent, apply a high vacuum, and then thaw. Repeat this cycle three times.

Step 2: Evaluate Your Palladium Source and Ligand

The choice of catalyst and ligand can significantly influence the reaction pathway.

  • Action: Consider switching to a Pd(0) catalyst or using a more effective ligand.

  • Recommendations:

    • Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), try switching to a Pd(0) source like Pd(PPh₃)₄.

    • Ligands: If you are using a simple phosphine ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand such as SPhos, XPhos, or RuPhos. These can promote the desired reductive elimination step and stabilize the active catalyst.

Step 3: Optimize Your Reaction Conditions (Base and Temperature)

Fine-tuning your reaction parameters can favor the desired cross-coupling over homocoupling.

  • Action: Screen different bases and adjust the reaction temperature.

  • Recommendations:

    • Base: If you are using a strong base, try a weaker inorganic base like K₂CO₃ or K₃PO₄.

    • Temperature: If possible, try running the reaction at a lower temperature. Monitor the reaction progress to ensure the desired transformation still proceeds at a reasonable rate.

Data Presentation: Impact of Reaction Parameters on Homocoupling

ParameterVariationExpected Impact on HomocouplingRationale
Atmosphere Presence of OxygenIncreaseOxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1]
Inert Atmosphere (Ar or N₂)DecreaseMinimizes the oxidation of the Pd(0) catalyst.
Palladium Source Pd(II) Precatalyst (e.g., Pd(OAc)₂)IncreaseIn-situ reduction to Pd(0) can occur via a homocoupling pathway.[1]
Pd(0) Catalyst (e.g., Pd(PPh₃)₄)DecreaseThe active catalyst is already in the correct oxidation state, avoiding the initial homocoupling reduction step.
Ligand Simple Phosphines (e.g., PPh₃)Higher PotentialMay not sufficiently stabilize the catalyst or promote the desired cross-coupling pathway as effectively.
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos)DecreaseCan accelerate the desired catalytic cycle and sterically hinder the formation of intermediates that lead to homocoupling.
Base Strong Bases (e.g., NaOH)Higher PotentialCan sometimes promote side reactions, including homocoupling.
Weaker Inorganic Bases (e.g., K₂CO₃, K₃PO₄)DecreaseGenerally provide a milder reaction environment that can suppress side reactions.
Temperature Higher TemperatureIncreaseCan accelerate the rate of the homocoupling side reaction.
Lower TemperatureDecreaseMay slow down the homocoupling reaction more significantly than the desired cross-coupling.

Experimental Protocols

The following are detailed methodologies for Suzuki-Miyaura cross-coupling reactions with substrates analogous to this compound, optimized to minimize side reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85-95 °C.

  • Monitoring: The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the catalytic cycles involved in Suzuki-Miyaura coupling and the homocoupling side reaction.

Troubleshooting_Workflow Troubleshooting Homocoupling in this compound Reactions start Start: Significant Homocoupling Observed check_atmosphere Step 1: Verify Inert Atmosphere start->check_atmosphere degas_solvents Action: Thoroughly degas solvents (Sparging or Freeze-Pump-Thaw) check_atmosphere->degas_solvents Is solvent degassing sufficient? purge_vessel Action: Purge reaction vessel with Ar/N2 (3x cycles) check_atmosphere->purge_vessel Is reaction vessel properly purged? evaluate_catalyst Step 2: Evaluate Pd Source & Ligand degas_solvents->evaluate_catalyst purge_vessel->evaluate_catalyst switch_to_pd0 Action: Switch from Pd(II) to Pd(0) catalyst (e.g., Pd(PPh3)4) evaluate_catalyst->switch_to_pd0 Using a Pd(II) precatalyst? use_bulky_ligand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) evaluate_catalyst->use_bulky_ligand Using a simple ligand? optimize_conditions Step 3: Optimize Reaction Conditions switch_to_pd0->optimize_conditions use_bulky_ligand->optimize_conditions screen_bases Action: Screen weaker inorganic bases (e.g., K2CO3, K3PO4) optimize_conditions->screen_bases Using a strong base? adjust_temp Action: Attempt reaction at a lower temperature optimize_conditions->adjust_temp Running at high temperature? end End: Homocoupling Minimized screen_bases->end adjust_temp->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki_vs_Homocoupling Catalytic Cycles: Suzuki-Miyaura vs. Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle pd0_s Pd(0)L2 oxidative_addition_s Oxidative Addition (+ Ar-I) pd0_s->oxidative_addition_s arpd_s Ar-Pd(II)-I(L2) oxidative_addition_s->arpd_s transmetalation_s Transmetalation (+ Ar'-B(OR)2) arpd_s->transmetalation_s arpd_ar_s Ar-Pd(II)-Ar'(L2) transmetalation_s->arpd_ar_s reductive_elimination_s Reductive Elimination arpd_ar_s->reductive_elimination_s reductive_elimination_s->pd0_s Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination_s->product pd0_h Pd(0)L2 oxygen O2 (Trace Oxygen) pd0_h->oxygen pd2_h Pd(II) Species oxygen->pd2_h Oxidation oxidative_addition_h1 Oxidative Addition (+ Ar-I) pd2_h->oxidative_addition_h1 arpd_h Ar-Pd(II)-I(L2) oxidative_addition_h1->arpd_h oxidative_addition_h2 Reaction with second Ar-I arpd_h->oxidative_addition_h2 arpd_ar_h Ar-Pd(II)-Ar(L2) oxidative_addition_h2->arpd_ar_h reductive_elimination_h Reductive Elimination arpd_ar_h->reductive_elimination_h reductive_elimination_h->pd0_h Regenerates Catalyst homocoupling_product Ar-Ar (Homocoupling Byproduct) reductive_elimination_h->homocoupling_product

Caption: Comparison of Suzuki-Miyaura and Homocoupling catalytic cycles.

References

Technical Support Center: Efficient Coupling of 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting the optimal base and troubleshooting common issues encountered during the cross-coupling reactions of 2-Acetylamino-5-iodopyridine.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

The most common and synthetically useful coupling reactions for this compound, an aryl iodide, include the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), Sonogashira coupling (for C-C bond formation with terminal alkynes), Buchwald-Hartwig amination (for C-N bond formation with amines), and Heck coupling (for C-C bond formation with alkenes).

Q2: Why is base selection so critical for the successful coupling of this compound?

The base plays several crucial roles in palladium-catalyzed cross-coupling reactions. Its primary function is often to facilitate the rate-determining transmetalation step by activating the coupling partner (e.g., forming a more nucleophilic boronate species in Suzuki reactions).[1] An inappropriate base can lead to low yields, catalyst deactivation, or undesirable side reactions such as protodeboronation (in Suzuki coupling) or hydrodehalogenation.[2][3] The acetylamino group on the substrate is generally stable, but very strong bases could potentially cause compatibility issues under harsh conditions.

Suzuki-Miyaura Coupling

Q3: Which bases are recommended for the Suzuki-Miyaura coupling of this compound?

For Suzuki couplings involving pyridine derivatives, inorganic bases are commonly employed.

  • Potassium Carbonate (K₂CO₃): Often a reliable and effective choice for a wide range of Suzuki reactions, including those with bromopyridine substrates.[1][4]

  • Sodium Carbonate (Na₂CO₃): A standard, widely used base that has proven to be highly effective, in some cases providing yields up to 98%.[5][6]

  • Potassium Phosphate (K₃PO₄): A stronger base that is often effective for more challenging or sterically hindered couplings.[3][7]

  • Cesium Carbonate (Cs₂CO₃): A more soluble and stronger inorganic base that can increase reaction rates when weaker bases are insufficient.[6][7]

  • Potassium Fluoride (KF): A milder option that is particularly useful for substrates containing base-sensitive functional groups to prevent side reactions.[3][7][8]

Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[3][7] To mitigate this:

  • Use a Milder Base: Switch from stronger bases like K₃PO₄ to weaker ones like K₂CO₃ or KF.[3]

  • Use Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents can significantly reduce its occurrence.[3]

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can act as a "slow-release" source of the boronic acid, minimizing its decomposition.[7]

Sonogashira Coupling

Q5: What is the best base for a Sonogashira coupling with this compound?

The choice of base in Sonogashira coupling depends on whether a copper co-catalyst is used.

  • With Copper(I) Co-catalyst: Amine bases are most common. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can often be used as both the base and the solvent.[9][10] These bases react with the terminal alkyne to form the acetylide in situ.

  • Copper-Free Sonogashira: In copper-free variants, a stronger base is often required to facilitate the formation of the palladium acetylide complex.[11] Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are sometimes used.[9][12]

Q6: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) product. What can I do?

Undesirable homocoupling of the alkyne is a common issue, often promoted by the presence of oxygen.[9][12]

  • Ensure Deaerated Conditions: Properly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[12]

  • Optimize Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling.

  • Slow Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.[9]

Buchwald-Hartwig Amination

Q7: What type of base should I use for the Buchwald-Hartwig amination of this compound?

The base for a Buchwald-Hartwig amination must be strong enough to deprotonate the amine but not so strong as to cause side reactions.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective bases for a wide range of amines.[2]

  • Weaker Inorganic Bases: For substrates with base-sensitive functional groups (e.g., esters), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[2]

  • Lithium Hexamethyldisilazide (LiHMDS): This base can be effective, particularly in couplings involving unprotected 3-halo-2-aminopyridines.[13]

Troubleshooting Guides

Issue 1: Low to No Product Yield in a Coupling Reaction

When a cross-coupling reaction fails, a systematic check of the reaction parameters is essential.

  • Check Catalyst and Ligand: Ensure the palladium source and phosphine ligand are active and not degraded. Many Pd(0) catalysts and ligands are air-sensitive. Consider using a fresh batch or a more robust, air-stable pre-catalyst.[3]

  • Verify Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote unwanted side reactions.[3] Ensure all solvents were properly degassed and that the reaction was maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.

  • Assess Reagent Purity and Stoichiometry: Verify the purity of this compound and the coupling partner. Impurities can inhibit the catalyst.[7] Ensure accurate stoichiometry of all reagents.

  • Evaluate Base and Solvent: The base must be sufficiently strong and soluble in the chosen solvent. Ensure the base is finely powdered for solid bases and that anhydrous conditions are maintained if required.[2][3]

  • Increase Temperature/Time: If all else fails, cautiously increasing the reaction temperature or extending the reaction time may drive the reaction to completion. Monitor for product degradation.

Troubleshooting_Workflow start Reaction Fails (Low/No Yield) check_catalyst 1. Check Catalyst Activity - Use fresh catalyst/ligand - Consider air-stable pre-catalyst start->check_catalyst check_atmosphere 2. Verify Inert Atmosphere - Degas solvents thoroughly - Maintain positive N2/Ar pressure check_catalyst->check_atmosphere If catalyst is OK check_reagents 3. Assess Reagent Purity - Check starting materials - Verify stoichiometry check_atmosphere->check_reagents If atmosphere is inert check_conditions 4. Evaluate Base/Solvent - Is base strong enough? - Is it soluble? - Anhydrous conditions? check_reagents->check_conditions If reagents are pure optimize 5. Optimize Conditions - Increase temperature - Extend reaction time check_conditions->optimize If conditions seem correct success Reaction Successful optimize->success Base_Selection start Select Coupling Reaction suzuki Suzuki-Miyaura start->suzuki sonogashira Sonogashira start->sonogashira buchwald Buchwald-Hartwig start->buchwald suzuki_q Substrate has base-sensitive groups? suzuki->suzuki_q sonogashira_q Using Cu(I) co-catalyst? sonogashira->sonogashira_q buchwald_q Substrate has base-sensitive groups? buchwald->buchwald_q suzuki_yes Try milder bases: - K₂CO₃ - KF (anhydrous) suzuki_q->suzuki_yes Yes suzuki_no Start with standard bases: - K₃PO₄ - Cs₂CO₃ - Na₂CO₃ suzuki_q->suzuki_no No sonogashira_yes Use amine bases: - Et₃N - DIPEA sonogashira_q->sonogashira_yes Yes sonogashira_no Use stronger bases: - Cs₂CO₃ - K₂CO₃ sonogashira_q->sonogashira_no No buchwald_yes Try weaker bases: - Cs₂CO₃ - K₃PO₄ buchwald_q->buchwald_yes Yes buchwald_no Use strong alkoxide bases: - NaOtBu - KOtBu - LiHMDS buchwald_q->buchwald_no No

References

Technical Support Center: Ligand Effects on the Reactivity of 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetylamino-5-iodopyridine in palladium-catalyzed cross-coupling reactions. The guidance provided is designed to address specific experimental challenges and offer insights into the effects of ligand selection on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge arises from the inherent properties of the substituted pyridine ring. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The acetylamino group, while generally electron-withdrawing, can also influence the electronic properties of the pyridine ring and potentially interact with the catalyst.

Q2: What is the general role of ligands in these cross-coupling reactions?

A2: Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For challenging substrates like this compound, bulky and electron-rich ligands are often required to promote the key steps of the catalytic cycle (oxidative addition and reductive elimination) and prevent catalyst deactivation.

Q3: What are the most common side reactions observed with this substrate?

A3: Common side reactions include:

  • Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a proton from the solvent or trace water.

  • Dehalogenation: The starting this compound can be reduced, replacing the iodine with a hydrogen atom.

  • Homocoupling: The boronic acid (in Suzuki reactions) or the aryl halide can couple with itself to form symmetric biaryl byproducts.

Q4: How does the acetylamino group affect the reactivity compared to a simple amino group?

A4: The acetylamino group is more electron-withdrawing than a simple amino group. This can make the C-I bond more susceptible to oxidative addition, which is a key step in the catalytic cycle. However, the steric bulk of the acetyl group may also influence the approach of the catalyst.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no conversion to the desired biaryl product.

Possible Cause Troubleshooting Step
Catalyst Inhibition The pyridine nitrogen is likely coordinating to the palladium center. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand to sterically discourage this interaction and promote the desired catalytic cycle.
Inactive Catalyst The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employing pre-catalysts designed for challenging substrates.
Suboptimal Base The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be solvent-dependent.
Protodeboronation of Boronic Acid This is especially problematic with heteroaryl boronic acids. Consider using the corresponding boronate ester (e.g., pinacol ester) which is more stable. Running the reaction under anhydrous conditions can also help.

Issue 2: Significant formation of dehalogenated starting material (2-acetylaminopyridine).

Possible Cause Troubleshooting Step
Hydride Source Solvents like alcohols or trace water can act as hydride sources. Ensure anhydrous and thoroughly degassed solvents are used.
Slow Reductive Elimination If the desired coupling is slow, side reactions can dominate. Employing more electron-rich and sterically hindered ligands can accelerate the reductive elimination step.
Heck Coupling

Issue 1: Low yield of the desired 5-alkenyl-2-acetylaminopyridine.

Possible Cause Troubleshooting Step
Slow Oxidative Addition While the acetylamino group is electron-withdrawing, the pyridine ring can still be electron-rich, slowing down oxidative addition. Use a more electron-rich ligand to increase the electron density on the palladium catalyst.
Catalyst Deactivation At the higher temperatures often required for Heck reactions, the palladium catalyst can decompose to form inactive palladium black. Use a stabilizing ligand, such as a bulky phosphine or an NHC, to prevent aggregation.
Incorrect Base An organic base like triethylamine (Et₃N) is commonly used. Ensure the base is pure and used in the correct stoichiometry.
Buchwald-Hartwig Amination

Issue 1: Inefficient coupling with the desired amine.

Possible Cause Troubleshooting Step
Inappropriate Ligand The choice of ligand is highly dependent on the nature of the amine (primary, secondary, aryl, alkyl). For arylamines, bidentate phosphine ligands like Xantphos or BINAP are often effective. For alkylamines, bulky monophosphine ligands like RuPhos or BrettPhos may be more suitable.
Strong Base Incompatibility Strong bases like NaOtBu can be incompatible with certain functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective alternatives, though they may require higher reaction temperatures or longer reaction times.
Catalyst Poisoning The amine substrate or product can sometimes act as a poison to the catalyst. Increasing the catalyst loading slightly or using a more robust pre-catalyst system might be necessary.

Quantitative Data

The following tables present representative data for cross-coupling reactions of substrates analogous to this compound. This data is intended to serve as a starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids

Data adapted from a study on a structurally similar substrate and should be considered as a guideline.

Arylboronic AcidPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)9018~85
4-Methylphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)9018~82
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)9018~88

Table 2: Representative Conditions for Heck Coupling of 2-Amino-5-bromo-4-methylpyridine with Alkenes [1]

This data is for a related aminopyridine and serves as a reference.[1]

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024~85[1]
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF12018~78[1]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine [2]

Conditions are based on established methodologies for similar bromopyridine substrates.[2]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent[2]
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High[2]
MorpholinePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF706-18Good[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling [1]

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-3 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-6 mol%).[1]

  • Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 1.5 equiv).[1]

  • Add the alkene coupling partner (1.2 equiv).[1]

  • Seal the tube and heat the reaction mixture to 100-120 °C.[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.[1]

  • Dry the organic layer, filter, and concentrate.[1]

  • Purify the crude product by column chromatography.[1]

Protocol 3: General Procedure for Buchwald-Hartwig Amination [2]

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 equiv), the amine (1.2 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).[2]

  • Evacuate and backfill the tube with the inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).[2]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.[2]

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling Pd0 Pd(0)L_n PdII Ar-Pd(II)-I(L_n) Pd0->PdII Ar-I OA Oxidative Addition (Ar-I) PdII_R Ar-Pd(II)-R(L_n) PdII->PdII_R R-B(OR)2 TM Transmetalation (R-B(OR)2) Base Base Base->TM PdII_R->Pd0 Ar-R RE Reductive Elimination Product_S Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Cycle cluster_heck Mizoroki-Heck Reaction Pd0 Pd(0)L_n PdII Ar-Pd(II)-I(L_n) Pd0->PdII Ar-I OA Oxidative Addition (Ar-I) Insertion Migratory Insertion PdII->Insertion Alkene Coord Alkene Coordination Alkene Alkene Alkene->Coord PdII_Alk R-CH2-CH(Ar)-Pd(II)-I(L_n) Insertion->PdII_Alk Product_H Ar-Alkene PdII_Alk->Product_H Base_H Base PdII_Alk->Base_H H-Pd(II)-I(L_n) Beta β-Hydride Elimination Base_H->Pd0 -HBase+

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Buchwald_Hartwig_Cycle cluster_buchwald Buchwald-Hartwig Amination Pd0 Pd(0)L_n PdII Ar-Pd(II)-I(L_n) Pd0->PdII Ar-I OA Oxidative Addition (Ar-I) PdII_Amide Ar-Pd(II)-NR2(L_n) PdII->PdII_Amide R2NH, Base Amine_Coord Amine Coordination & Deprotonation Amine R2NH Amine->Amine_Coord Base_B Base Base_B->Amine_Coord PdII_Amide->Pd0 Ar-NR2 RE Reductive Elimination Product_B Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Workflow start Start: Reaction Setup reagents Combine Aryl Halide, Coupling Partner, Base start->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst reaction Heat and Stir catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

managing reaction temperature for 2-Acetylamino-5-iodopyridine stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Acetylamino-5-iodopyridine

This technical support center provides troubleshooting guidance and frequently asked questions regarding the management of reaction temperature to ensure the stability of this compound during its synthesis and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning dark brown or black during the acetylation of 2-Amino-5-iodopyridine. What is happening and how can I prevent it?

A1: A dark brown or black coloration is often indicative of product decomposition. Iodinated aromatic compounds can be sensitive to heat and may decompose, releasing iodine. The acetylation of aminopyridines can also be highly exothermic.[1] If the temperature rises uncontrollably, it can lead to degradation.

Troubleshooting Steps:

  • Immediate Cooling: Immerse the reaction vessel in an ice bath to rapidly reduce the temperature.

  • Slow Reagent Addition: Instead of adding the acetylating agent (e.g., acetic anhydride or acetyl chloride) all at once, add it dropwise or in small portions. This allows for better control of the heat generated.

  • Use of a Solvent: Performing the reaction in a suitable solvent can help to dissipate heat and maintain a more stable temperature.

  • Pre-cooling: Cool the solution of 2-Amino-5-iodopyridine before starting the addition of the acetylating agent.

Q2: What is a safe operating temperature range for the synthesis of this compound?

A2: While specific data for this exact reaction is not widely published, based on analogous reactions, it is crucial to maintain a controlled temperature. For the acetylation of 2-aminopyridine, a similar compound, controlling the temperature to below 60°C is recommended due to a strong exotherm.[1] For reactions involving the iodination of pyridines, temperatures can range from room temperature to around 90°C, depending on the specific reagents and catalysts.[2][3]

Recommended General Practice: Start the reaction at a low temperature (e.g., 0-10°C) and allow it to slowly warm to room temperature. Monitor the reaction progress and temperature closely. If the reaction is sluggish, a gentle increase in temperature may be necessary, but it should be done cautiously.

Q3: Can I run the acetylation reaction at a higher temperature to speed it up?

A3: While increasing the temperature can increase the reaction rate, it also significantly increases the risk of decomposition for a thermally sensitive molecule like this compound. The C-I bond can be susceptible to cleavage at elevated temperatures. It is generally advisable to use a lower temperature for a longer duration to ensure the integrity of the product.

Q4: How does the stability of this compound in storage relate to temperature?

A4: For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place. While its melting point is relatively high (156-158°C), prolonged exposure to even moderately elevated temperatures could potentially lead to slow degradation.[4][5]

Quantitative Data Summary

The following table summarizes key temperature-related data for this compound and related compounds to guide experimental design.

ParameterValueCompoundSignificanceReference
Melting Point 156-158 °CThis compoundIndicates solid-state thermal stability up to this point.[4][5]
Boiling Point 405 °CThis compoundTheoretical value; decomposition may occur at lower temperatures.[4][5]
Flash Point 199 °CThis compoundThe lowest temperature at which vapors can ignite.[4][5]
Recommended Acetylation Temperature < 60 °C2-Aminopyridine (analogue)Suggests a need for careful temperature control due to exothermicity.[1]
Iodination Reaction Temperature 80-90 °C2-AminopyridineProvides an indication of the thermal tolerance of the C-I bond during synthesis.[3]
Copper-Catalyzed Iodination 110 °CAryl BromideShows that with a catalyst, higher temperatures may be tolerated.[2]

Experimental Protocol: Temperature-Controlled Acetylation of 2-Amino-5-iodopyridine

This protocol is a recommended procedure for the acetylation of 2-Amino-5-iodopyridine with a strong emphasis on temperature management.

Materials:

  • 2-Amino-5-iodopyridine

  • Acetic Anhydride

  • Pyridine (or another suitable base)

  • Ethyl Acetate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Dropping funnel

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-iodopyridine in a suitable solvent like pyridine or a mixture of an inert solvent and a base.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C.

  • Slow Addition of Acetylating Agent: Add acetic anhydride to a dropping funnel. Add the acetic anhydride dropwise to the cooled solution of 2-Amino-5-iodopyridine over a period of 30-60 minutes.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture. Ensure the temperature does not rise above 10°C during the addition. Adjust the addition rate as necessary to maintain this temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for another hour. Then, let the mixture slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding cold water or pouring the reaction mixture over crushed ice. The product can then be extracted with a suitable organic solvent like ethyl acetate.

Visual Guides

Temperature_Control_Workflow start Start: Acetylation of 2-Amino-5-iodopyridine dissolve Dissolve 2-Amino-5-iodopyridine in Solvent start->dissolve cool Cool Reaction Mixture to 0-5°C dissolve->cool add_reagent Slowly Add Acetic Anhydride cool->add_reagent monitor_temp Monitor Temperature Continuously add_reagent->monitor_temp temp_ok Temperature < 10°C monitor_temp->temp_ok Yes temp_high Temperature > 10°C monitor_temp->temp_high No temp_ok->add_reagent continue_reaction Continue Stirring at Room Temperature temp_ok->continue_reaction Addition Complete slow_addition Slow Down or Pause Addition Increase Cooling temp_high->slow_addition decomposition Risk of Decomposition (Dark Coloration) temp_high->decomposition slow_addition->monitor_temp workup Reaction Complete -> Work-up continue_reaction->workup

Caption: Workflow for managing reaction temperature during acetylation.

Stability_Factors cluster_good Stable Product Formation cluster_bad Degradation Pathways stable_product This compound (High Yield & Purity) decomposition Decomposition (Release of Iodine) side_products Side Product Formation temp Reaction Temperature temp->stable_product Controlled (e.g., 0-25°C) temp->decomposition Too High (e.g., >80°C) temp->side_products Too High

References

Validation & Comparative

Reactivity Face-Off: 2-Acetylamino-5-iodopyridine vs. 2-Bromo-5-iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, substituted pyridines are indispensable building blocks. Among them, 2-substituted 5-iodopyridines serve as versatile intermediates for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two key analogues: 2-acetylamino-5-iodopyridine and 2-bromo-5-iodopyridine.

The core of this comparison lies in the palladium-catalyzed formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The choice between a 2-acetylamino and a 2-bromo substituent fundamentally alters the electronic properties of the pyridine ring, thereby influencing the reactivity of the C-I bond at the 5-position and dictating the overall synthetic utility of the molecule. This analysis is supported by a compilation of experimental data from analogous systems and detailed experimental protocols to guide researchers in their synthetic endeavors.

Theoretical Reactivity Analysis: Electronic and Steric Effects

The cornerstone of palladium-catalyzed cross-coupling reactions is the oxidative addition of the organohalide to a Pd(0) complex, which is often the rate-determining step. The reactivity of the carbon-halogen bond is the primary determinant of the reaction's feasibility and rate, following the general trend: C-I > C-Br > C-Cl.[1] Both this compound and 2-bromo-5-iodopyridine possess the highly reactive C-I bond, making them excellent substrates for cross-coupling reactions at the 5-position.

The key difference in their reactivity stems from the electronic nature of the substituent at the 2-position.

  • 2-Acetylamino Group (-NHCOCH₃): This group is electron-donating through resonance, where the nitrogen lone pair delocalizes into the pyridine ring. This increases the electron density of the ring, making the carbon of the C-I bond more electron-rich. An increase in electron density at the site of substitution generally facilitates the oxidative addition step, thereby enhancing the reactivity of the C-I bond.[2]

  • 2-Bromo Group (-Br): The bromine atom is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect decreases the electron density of the pyridine ring, making the C-I bond more electron-deficient. Consequently, the oxidative addition at the C-I bond is expected to be slower compared to a system with an electron-donating group.

Therefore, from a theoretical standpoint, This compound is predicted to be more reactive than 2-bromo-5-iodopyridine in palladium-catalyzed cross-coupling reactions at the 5-position due to the electron-donating nature of the acetylamino group.

Data Presentation: Comparative Performance in Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions are scarce in the literature, the following tables summarize representative data from reactions with the target molecules or closely related analogues. This data serves to illustrate the general reactivity and yields that can be expected.

Note: The following data is compiled from different sources and may involve slightly different reaction conditions. It is intended for illustrative and comparative purposes only.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (analogue) Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OMW0.597
2-Bromo-5-iodopyridine (analogue) Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95

Table 2: Comparative Performance in Sonogashira Coupling

SubstrateAlkynePd CatalystCu Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (analogue) PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRT16High
2-Bromo-5-iodopyridine (analogue) PhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT-~85

Table 3: Comparative Performance in Buchwald-Hartwig Amination

SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (analogue) MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001885
2-Bromo-5-iodopyridine (analogue) MorpholinePd(OAc)₂ / XPhosNaOtBuToluene100-High

Experimental Protocols

The following are representative, detailed methodologies for the key cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the iodopyridine substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the iodopyridine substrate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and Copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., THF) and base (e.g., Et₃N, 2.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of argon, add the iodopyridine substrate (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to a dry, sealable reaction tube.

  • Amine Addition: Add the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After cooling, dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-M PdII_R R-Pd(II)-R'(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Start R-X Reagent R'-M

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthetic_Utility_Comparison Comparative Synthetic Workflow cluster_0 This compound cluster_1 2-Bromo-5-iodopyridine start_A 2-Acetylamino- 5-iodopyridine reaction_A Cross-Coupling (e.g., Suzuki, Sonogashira) start_A->reaction_A R'-M, Pd cat. product_A 2-Acetylamino-5-substituted pyridine reaction_A->product_A end_A Single Functionalization product_A->end_A start_B 2-Bromo- 5-iodopyridine reaction_B1 Selective Cross-Coupling at C-I start_B->reaction_B1 R'-M, Pd cat. product_B1 2-Bromo-5-substituted pyridine reaction_B1->product_B1 reaction_B2 Second Cross-Coupling at C-Br product_B1->reaction_B2 R''-M, Pd cat. product_B2 2,5-Disubstituted pyridine reaction_B2->product_B2 end_B Sequential Functionalization product_B2->end_B

Caption: Logical workflow comparing the synthetic utility of the two reagents.

Conclusion

This comparative guide assesses the reactivity of this compound and 2-bromo-5-iodopyridine in palladium-catalyzed cross-coupling reactions. Based on fundamental electronic principles, the C-I bond in This compound is predicted to be more reactive towards oxidative addition than the C-I bond in 2-bromo-5-iodopyridine. This is attributed to the electron-donating nature of the 2-acetylamino group, which enhances the electron density at the reaction site.

From a synthetic utility perspective, the two molecules offer distinct advantages:

  • This compound is ideal for the direct, efficient synthesis of 2-acetylamino-5-substituted pyridines. The activating effect of the acetylamino group may allow for milder reaction conditions.

  • 2-Bromo-5-iodopyridine is a superior building block for the synthesis of 2,5-disubstituted pyridines through sequential, regioselective cross-coupling reactions. The significant difference in reactivity between the C-I and C-Br bonds allows for selective functionalization first at the 5-position, followed by a subsequent coupling at the 2-position.

For researchers and drug development professionals, the choice between these two reagents will depend on the specific synthetic target. For single-site modifications at the 5-position, this compound may offer higher reactivity. For building more complex, diversely substituted pyridine scaffolds, 2-bromo-5-iodopyridine provides a versatile platform for sequential functionalization.

References

A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of 2-Acetylamino-5-halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. Specifically, 2-acetylamino-5-halopyridines serve as critical building blocks for a wide range of biologically active molecules. The efficiency of C-C and C-N bond formation at the C5 position is highly dependent on the chosen catalytic system. This guide provides a comparative analysis of various palladium-based catalysts for Suzuki, Heck, and Sonogashira coupling reactions involving 2-acetylamino-5-halopyridines, with a focus on optimizing reaction yields and conditions.

The data presented is compiled from studies on 2-acetylamino-5-iodopyridine and its close analogue, 2-acetylamino-5-bromopyridine. The presence of the acetylamino group can influence the electronic properties of the pyridine ring and potentially coordinate with the catalyst, making the choice of ligand and conditions crucial for success.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of different catalytic systems for Suzuki, Heck, and Sonogashira coupling reactions. The data is extracted from studies on substrates structurally analogous to this compound, providing a strong predictive basis for catalyst selection.

Coupling Reaction Catalyst System Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Substrate
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901888N-(5-bromo-2-methylpyridin-3-yl)acetamide with 4-methoxyphenylboronic acid[1]
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Toluene/H₂O10012>95 (Expected)General protocol for aminopyridines[2]
Heck Pd(OAc)₂ (1 mol%)P(o-tolyl)₃ (3.3 mol%) / BINAP (0.25 mol%)Et₃NAcetonitrile901271.62-Acetamido-5-bromopyridine with ethylene[3]
Heck Pd(II)-complex (0.25 mol%)N/AEt₃NDMF160 (MW)0.25964-Bromoacetophenone with styrene (analogous conditions)[4]
Sonogashira PdCl₂(PPh₃)₂ (2 mol%)PPh₃Et₃NTHFRT6952-Amino-3-bromopyridine with Phenylacetylene (analogous conditions)
Sonogashira (NHC)-Pd (0.01 mol%)IPrN/ADMF1002492Aryl bromides with aryl alkynes (general protocol)[5]

Note: Yields are for isolated products. Conditions and yields for analogous substrates are used to provide a comparative framework.

Experimental Workflows and Methodologies

A generalized workflow for palladium-catalyzed cross-coupling reactions is essential for reproducible results. The following diagram, generated using Graphviz, illustrates the key steps from setup to product analysis.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add Reactants & Base (Aryl Halide, Coupling Partner, Base) B 2. Add Solvent A->B C 3. Degas Mixture (e.g., N2/Ar bubbling) B->C D 4. Add Catalyst & Ligand (under inert atmosphere) C->D E 5. Heat to Temperature & Stir D->E F 6. Monitor Progress (TLC, GC/MS, LC/MS) E->F G 7. Quench Reaction (e.g., add H2O or NH4Cl) F->G H 8. Extraction (with organic solvent) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS, etc.) J->K L Final Product

General experimental workflow for a cross-coupling reaction.

Detailed Experimental Protocols

Below are representative protocols for Suzuki and Heck reactions, adapted from literature for substrates analogous to this compound. These protocols provide a starting point for optimization.

1. Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide.[1]

  • Reaction Setup: In a dry Schlenk flask, combine N-(5-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the starting halide).

  • Reaction: Stir the mixture at 90 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion (typically 18 hours), cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

2. Protocol for Heck Coupling

This protocol is based on the optimized ethylenation of 2-acetamido-5-bromopyridine.[3]

  • Reaction Setup: To a pressure-rated reaction vessel, add 2-acetamido-5-bromopyridine (1.0 eq), palladium(II) acetate [Pd(OAc)₂] (0.01 eq), tri-o-tolylphosphine (0.033 eq), and BINAP (0.0025 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by triethylamine (Et₃N, 1.8 eq).

  • Reaction: Introduce ethylene gas (or the desired alkene partner). Heat the reaction mixture to 90 °C and stir vigorously.

  • Work-up: Upon completion (typically 12 hours), cool the vessel to room temperature and carefully vent any excess pressure. Filter the reaction mixture to remove any precipitated salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield the final product.

Conclusion

The choice of catalyst for the coupling of this compound is highly dependent on the desired transformation. For Suzuki-Miyaura reactions , traditional catalysts like Pd(PPh₃)₄ provide good to excellent yields, while modern Buchwald ligands such as SPhos may offer higher efficiency under milder conditions.[1][2] For Heck reactions , a combination of a palladium source with specific phosphine ligands like P(o-tolyl)₃ and BINAP has been shown to be effective, highlighting the importance of ligand screening for this particular substrate.[3] In Sonogashira couplings , standard conditions involving copper co-catalysis are generally effective, but newer systems utilizing N-heterocyclic carbene (NHC) ligands may allow for lower catalyst loadings.[5] Researchers should consider the cost, availability, and air-sensitivity of the catalyst and ligands when selecting a system for their specific application. The provided protocols offer robust starting points for the development of efficient and scalable syntheses.

References

A Comparative Guide to the Validation of 2-Acetylamino-5-iodopyridine Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, 2-acetylamino-5-iodopyridine is a valuable building block, frequently employed in cross-coupling reactions to construct more complex molecular architectures. The success of such syntheses hinges on the rigorous validation of the resulting products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this purpose, offering unparalleled structural elucidation capabilities.

This guide provides an objective comparison of NMR spectroscopy with other analytical techniques for validating the products of reactions involving this compound. We will focus on a representative Suzuki-Miyaura cross-coupling reaction, providing detailed experimental protocols, comparative data tables, and workflow visualizations to assist researchers in achieving confident structural confirmation.

Comparing Analytical Techniques for Product Validation

While NMR is exceptionally powerful for structural determination, a multi-faceted analytical approach provides the most robust validation. The following table compares NMR with other common techniques for analyzing the outcome of a Suzuki coupling reaction with this compound.[1][2][3]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Precise chemical environment, connectivity (via coupling), and relative ratios of all hydrogen and carbon atoms.Provides unambiguous structural confirmation and quantitative purity assessment in a single set of experiments.[4]Requires higher sample concentration; complex spectra can be challenging to interpret without expertise.
Mass Spectrometry (MS) High-resolution mass-to-charge ratio (m/z) of the parent molecule and its fragments.Confirms molecular weight with high accuracy; extremely sensitive.Does not provide information on isomerism or the specific location of functional groups.
HPLC / GC Retention time, purity (area %), and separation of components in a mixture.Excellent for assessing purity, quantifying components, and monitoring reaction progress.[3]Does not provide definitive structural information on its own; requires reference standards for identification.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups based on vibrational frequencies.Fast and simple method to identify key functional group transformations (e.g., disappearance of a C-I bond).Provides limited information about the overall molecular skeleton; spectra can be complex.

Case Study: Suzuki-Miyaura Coupling Reaction

A common application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. In this example, it is coupled with phenylboronic acid to yield 2-acetylamino-5-phenylpyridine . NMR spectroscopy is ideal for confirming this transformation by observing distinct changes in the aromatic region of the spectrum.

NMR Spectral Data Comparison

The most definitive evidence of a successful reaction is the change in the chemical shifts and coupling patterns of the pyridine ring protons, coupled with the appearance of signals corresponding to the new phenyl group. The table below summarizes the expected ¹H and ¹³C NMR data for the starting material and the product.

Compound Structure ¹H NMR (DMSO-d₆) Chemical Shifts (δ ppm) ¹³C NMR (DMSO-d₆) Chemical Shifts (δ ppm)
This compound (Starting Material)H6: 8.45 (d, J=2.5 Hz)H4: 8.05 (dd, J=8.7, 2.5 Hz)H3: 7.95 (d, J=8.7 Hz)NH: 10.4 (s)CH₃: 2.10 (s)C=O: ~169C2: ~152C6: ~151C4: ~146C3: ~116C5: ~85CH₃: ~24
2-Acetylamino-5-phenylpyridine (Product)H6: 8.70 (d, J=2.4 Hz)H4: 8.10 (dd, J=8.6, 2.4 Hz)H3: 8.00 (d, J=8.6 Hz)Phenyl H: 7.65-7.35 (m, 5H)NH: 10.5 (s)CH₃: 2.15 (s)C=O: ~169C2: ~152C6: ~147C4: ~136C5: ~134C3: ~114Phenyl C: ~138 (ipso), 129, 128, 127CH₃: ~24

Key Observations for Validation:

  • Disappearance of Iodine Effect: The C5 carbon signal shifts dramatically downfield from ~85 ppm to ~134 ppm upon replacement of the heavy iodine atom with a phenyl group.

  • Appearance of Phenyl Group: Five new proton signals appear in the aromatic region (7.65-7.35 ppm), integrating to 5H. Correspondingly, new carbon signals appear in the ¹³C spectrum.

  • Shifts in Pyridine Protons: The chemical shifts of the H6, H4, and H3 protons all experience downfield shifts due to the change in the electronic environment of the pyridine ring.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for the coupling of this compound with phenylboronic acid.[5][6]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

  • Reaction Execution: Heat the mixture with vigorous stirring to 85-95 °C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the final product.

Protocol 2: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.[1]

  • Sample Weighing: Accurately weigh 5-10 mg of the purified product.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Ensure a sufficient number of scans are acquired for ¹³C NMR to obtain a good signal-to-noise ratio.

Visualized Workflows and Logic

Diagrams created using Graphviz illustrate the experimental and logical processes involved in product validation.

Experimental Workflow for Synthesis and Validation cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis A 1. Reaction Setup (Reagents, Catalyst, Solvent) B 2. Reaction Monitoring (TLC / LC-MS) A->B C 3. Workup & Purification (Extraction & Chromatography) B->C D 4. Sample Preparation (Dissolve in Deuterated Solvent) C->D Purified Product E 5. Data Acquisition (1H & 13C Spectra) D->E F 6. Spectral Analysis (Compare with Reactant) E->F G Validated Structure F->G Confirmation Logical Flow of NMR Spectral Validation Start Reactant Spectrum (this compound) - 3 Pyridine Protons - C-I bond signature (~85 ppm) Product Product Spectrum (2-Acetylamino-5-phenylpyridine) - 3 Shifted Pyridine Protons - 5 New Phenyl Protons - C-C bond signature (~134 ppm) Start->Product  Suzuki Coupling Reaction   Conclusion Successful Reaction Confirmed Product->Conclusion  Observed Spectral Changes Match Expected Transformation  

References

Comparative Guide to LC-MS Analysis of 2-Acetylamino-5-iodopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the ability to effectively monitor and analyze the outcomes of chemical reactions is paramount. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of palladium-catalyzed cross-coupling reactions involving 2-Acetylamino-5-iodopyridine. Due to a lack of specific published LC-MS data for this particular substrate, this guide leverages established protocols for analogous iodopyridine and bromopyridine derivatives to provide representative analytical frameworks for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Introduction to Coupling Reactions of this compound

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the introduction of diverse functionalities. The iodo-substituent at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The three most common and powerful of these transformations are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Accurate and robust analytical methods are crucial for monitoring reaction progress, identifying products and byproducts, and quantifying reaction yields and purity. LC-MS, particularly Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), is the analytical technique of choice for this purpose due to its high sensitivity, selectivity, and speed.[1]

Comparative Analysis of LC-MS Methodologies

The choice of LC-MS parameters is critical for achieving optimal separation and detection of reactants, products, and potential impurities in the analysis of coupling reactions. Below is a comparative summary of typical LC-MS conditions for the analysis of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions based on methodologies reported for similar pyridine-containing compounds.

Table 1: Comparison of LC-MS Parameters for Different Coupling Reactions

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
LC Column C18 Reverse-Phase (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)[1]C18 Reverse-Phase (e.g., Agilent ZORBAX C18)C18 Reverse-Phase (e.g., Waters XBridge C18)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 2-5 minutes10-90% B over 3-7 minutes20-80% B over 4-8 minutes
Flow Rate 0.4 - 0.6 mL/min0.3 - 0.5 mL/min0.2 - 0.4 mL/min
Ionization Mode ESI PositiveESI PositiveESI Positive
MS Detection Full Scan (m/z 100-800), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Full Scan (m/z 100-1000), SIM or MRMFull Scan (m/z 150-1200), SIM or MRM

Experimental Protocols

Detailed and optimized experimental protocols are the foundation of reproducible scientific research. The following sections provide representative protocols for conducting the coupling reactions and the subsequent LC-MS analysis.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an aryl halide.[1]

Reaction Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

LC-MS Analysis Protocol:

  • Prepare a sample for analysis by dissolving a small amount of the crude or purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject 1-5 µL of the sample onto the UPLC-MS system.

  • Acquire data using the parameters outlined in Table 1 for Suzuki-Miyaura coupling.

  • Analyze the data to identify the mass of the starting material, product, and any potential byproducts.

Sonogashira Coupling Protocol

The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]

Reaction Protocol:

  • In a dry Schlenk flask, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).[4]

  • Stir the reaction mixture under an inert atmosphere at room temperature or heat to 60-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

LC-MS Analysis Protocol:

  • Prepare and filter the sample as described for the Suzuki-Miyaura coupling.

  • Inject the sample onto the UPLC-MS system.

  • Acquire data using the parameters outlined in Table 1 for Sonogashira coupling.

  • Analyze the data to confirm the molecular weight of the desired product and identify any side products.

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5]

Reaction Protocol:

  • To a dry, sealable reaction tube, add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent, such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.[2]

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

LC-MS Analysis Protocol:

  • Prepare and filter the sample as described previously.

  • Inject the sample onto the UPLC-MS system.

  • Acquire data using the parameters specified in Table 1 for Buchwald-Hartwig amination.

  • Process the data to identify the product and assess the purity of the reaction mixture.

Visualizing the Workflow and Reaction Pathways

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the general LC-MS analysis workflow and the specific coupling reaction pathways.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Crude Reaction Mixture Dilution Dilute with Solvent (e.g., MeOH/ACN) Reaction->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Vial LC-MS Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler UPLC UPLC Separation (C18 Column, Gradient Elution) Autosampler->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MS Mass Spectrometer (Full Scan / SIM / MRM) ESI->MS DataSystem Data System MS->DataSystem Integration Peak Integration DataSystem->Integration Identification Compound Identification (Mass-to-Charge Ratio) Integration->Identification Quantification Quantification (Peak Area) Identification->Quantification

General LC-MS analysis workflow.

Suzuki_Coupling Reactant1 This compound Catalyst Pd Catalyst Base Reactant1->Catalyst Reactant2 Ar-B(OH)₂ Reactant2->Catalyst Product 2-Acetylamino-5-arylpyridine Catalyst->Product

Suzuki-Miyaura coupling of this compound.

Sonogashira_Coupling Reactant1 This compound Catalyst Pd/Cu Catalyst Base Reactant1->Catalyst Reactant2 Terminal Alkyne Reactant2->Catalyst Product 2-Acetylamino-5-alkynylpyridine Catalyst->Product

Sonogashira coupling of this compound.

Buchwald_Hartwig_Amination Reactant1 This compound Catalyst Pd Catalyst Ligand, Base Reactant1->Catalyst Reactant2 Amine (R₂NH) Reactant2->Catalyst Product N-substituted-2-acetylamino-5-aminopyridine Catalyst->Product

Buchwald-Hartwig amination of this compound.

Conclusion

The successful synthesis and development of novel chemical entities rely heavily on the ability to accurately monitor and analyze reaction outcomes. While direct, published LC-MS data for coupling reactions of this compound is limited, this guide provides a robust comparative framework based on established methodologies for analogous compounds. By utilizing the representative protocols and LC-MS parameters presented herein, researchers can effectively develop and optimize analytical methods for monitoring Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions of this important synthetic building block. The provided workflows and reaction diagrams serve as a clear visual aid for implementing these powerful synthetic and analytical techniques in the laboratory.

References

A Comparative Guide to Cross-Coupling Methods for the Synthesis of 2-Acetylamino-5-substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Among the various pyridine building blocks, 2-acetylamino-5-iodopyridine is a key intermediate, offering a reactive site for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The choice of coupling methodology is critical, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common cross-coupling methods for the functionalization of this compound and its analogs, supported by experimental data from related systems to aid in reaction design and optimization.

Yield Comparison of Cross-Coupling Reactions

While a direct head-to-head comparison of all major cross-coupling reactions on this compound is not extensively documented in a single study, data from structurally similar substrates, such as N-[5-bromo-2-methylpyridin-3-yl]acetamide, provides valuable insights into expected yields. The following table summarizes representative yields for various palladium-catalyzed cross-coupling reactions on 2-acetamido-5-halopyridine derivatives. It is important to note that the reactivity of aryl halides generally follows the trend I > Br > Cl, suggesting that yields with the iodo-substrate are expected to be comparable to or higher than those reported for the bromo-analog, often under milder conditions.

Cross-Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O901875[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O901885[1]
4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O901882[1]
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1301.5~90 (estimated)[2]
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT1692 (for a similar fluorinated cyanopyridine)[3]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001684 (for a related aminopyrimidine)[4]
Stille (Tributylstannyl)benzenePd(PPh₃)₄-Toluene1001676-99 (general range)[5]

Note: The yields reported are for analogous substrates and serve as a predictive guide. Optimization of reaction conditions is crucial for achieving maximum yields with this compound.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are adapted from literature procedures for structurally related halopyridines and serve as a starting point for optimization.

Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of N-[2-methyl-5-phenylpyridin-3-yl]acetamide.[1]

Materials:

  • N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a round-bottom flask, add N-[5-bromo-2-methylpyridin-3-yl]acetamide, the arylboronic acid, and potassium carbonate.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 18 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling

This protocol is based on the Heck coupling of 2-amino-5-bromopyridine with styrene.[2]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF and triethylamine to the mixture.

  • Add styrene to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction to 100-130 °C.

  • Stir the reaction for 1.5-24 hours, monitoring its progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

This protocol is adapted from a procedure for the Sonogashira coupling of a substituted bromocyanofluoropyridine.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₂Cl₂ and CuI.

  • After further degassing for 5 minutes at room temperature, add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

This general protocol is based on established methods for the amination of aryl halides.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir for 16-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Cross-Coupling Workflow

The following diagrams illustrate the general workflow of a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: Aryl Halide, Coupling Partner, Base B Add Anhydrous Solvent A->B C Degas Mixture (Ar/N2) B->C D Add Catalyst & Ligand (under inert atmosphere) C->D E Heat to Reaction Temperature D->E F Stir for a Specified Time E->F G Monitor Progress (TLC/LC-MS) F->G H Cool to Room Temperature G->H I Aqueous Workup (Extraction) H->I J Dry Organic Layer I->J K Concentrate in vacuo J->K L Purify (e.g., Column Chromatography) K->L M Characterize Product L->M

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)Ln pd2_complex R-Pd(II)Ln-X pd0->pd2_complex transmetal_complex R-Pd(II)Ln-R' pd2_complex->transmetal_complex transmetal_complex->pd0 Reductive Elimination product R-R' (Coupled Product) transmetal_complex->product byproduct M-X transmetal_complex->byproduct reactant1 R-X (Aryl Halide) reactant1->pd2_complex Oxidative Addition reactant2 R'-M (Coupling Partner) reactant2->transmetal_complex Transmetalation

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties, biological activity, and safety profile of a synthesized compound. This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of synthesized 2-Acetylamino-5-iodopyridine, a crucial intermediate in pharmaceutical synthesis. The performance of these methods will be compared with the analysis of a structurally similar alternative, 2-Acetylamino-5-bromopyridine, supported by detailed experimental protocols and representative data.

Workflow for Purity Assessment of Synthesized Compounds

The systematic evaluation of a synthesized compound's purity involves a multi-step process, beginning with preliminary checks and progressing to sophisticated quantitative analyses. This workflow ensures a thorough characterization of the target compound and any potential impurities.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_qualitative Qualitative & Structural Analysis cluster_quantitative Quantitative Purity Determination synthesis Chemical Synthesis of This compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification tlc Thin Layer Chromatography (TLC) purification->tlc nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr Proceed if single spot ms Mass Spectrometry (MS) nmr->ms hplc High-Performance Liquid Chromatography (HPLC) ms->hplc Confirm Molecular Weight qnmr Quantitative NMR (qNMR) hplc->qnmr final_purity Final Purity Assessment hplc->final_purity Calculate Purity (%) qnmr->final_purity Orthogonal Confirmation

Caption: General workflow for the synthesis, purification, and purity assessment of a synthesized chemical compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is ideal for separating this compound from its potential impurities.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 10% B

      • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution of the synthesized compound in a 1:1 mixture of acetonitrile and water.

Comparative HPLC Data
CompoundRetention Time (min)Purity (%)Potential ImpurityImpurity Retention Time (min)
Synthesized this compound 15.299.52-Amino-5-iodopyridine10.8
2-Acetylamino-5-bromopyridine (Alternative) 14.5≥ 98.02-Amino-5-bromopyridine10.1

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). It provides information on the chemical environment of protons in the molecule, confirming the structure of the desired product and identifying impurities.

Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 5.0 s

    • Acquisition time: 4.0 s

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Comparative ¹H NMR Data
CompoundKey Chemical Shifts (δ, ppm)
Synthesized this compound 10.5 (s, 1H, NH), 8.5 (d, 1H, Ar-H), 8.0 (dd, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 2.1 (s, 3H, CH₃)
2-Amino-5-iodopyridine (Impurity) 8.21 (s, 1H), 7.62 (d, 1H), 6.35 (d, 1H), 4.51 (s, 2H, NH₂)[1]
2-Acetylamino-5-bromopyridine (Alternative) 10.4 (s, 1H, NH), 8.4 (d, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 2.1 (s, 3H, CH₃)

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and its impurities. When coupled with a separation technique like HPLC (LC-MS), it provides a powerful analytical tool for both identification and quantification.

Experimental Protocol: LC-MS
  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions: As described in the HPLC section.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Comparative MS Data
CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
Synthesized this compound C₇H₇IN₂O262.97263.0
2-Amino-5-iodopyridine (Impurity) C₅H₅IN₂220.96221.0
Diacetylated Impurity C₉H₉IN₂O₂304.98305.0
2-Acetylamino-5-bromopyridine (Alternative) C₇H₇BrN₂O214.98 / 216.98215.0 / 217.0

Logical Relationship of Analytical Techniques

The confirmation of a compound's purity and structure relies on the convergence of data from orthogonal analytical methods. Each technique provides a unique piece of the puzzle, and together they build a comprehensive picture of the synthesized material's quality.

Analytical Techniques Logic cluster_separation Separation & Quantification cluster_structure Structural Confirmation cluster_confirmation Purity & Identity Confirmation hplc HPLC (Purity, Retention Time) ms MS (Molecular Weight) hplc->ms LC-MS confirmation Confirmed High Purity This compound hplc->confirmation Quantitative Purity nmr NMR (Chemical Structure) nmr->confirmation Structural Identity ms->confirmation Molecular Weight Verification

References

A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly vital in the synthesis of pharmaceuticals and functional materials, where pyridyl amines are common structural motifs. The choice of ligand is paramount to the success of this reaction, profoundly influencing yield, substrate scope, and reaction conditions. This guide provides an objective comparison of various phosphine ligands for the Buchwald-Hartwig amination of iodopyridines, supported by experimental data, to aid in the selection of the optimal catalyst system.

Ligand Performance Comparison

The following table summarizes the performance of several common phosphine ligands in the Buchwald-Hartwig amination of a representative iodopyridine substrate. While reaction conditions may vary slightly between studies, this compilation provides a valuable overview of ligand efficacy.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)AmineIodopyridineYield (%)
Josiphos Pd(OAc)₂NaOtBuToluene8018n-hexylamine3-iodopyridine92
BINAP Pd(OAc)₂Cs₂CO₃Toluene1108Aniline2-fluoro-4-iodopyridine95
RuPhos Pd₂(dba)₃LiHMDSTHF6516Morpholine3-bromo-2-aminopyridine83
BrettPhos BrettPhos PrecatalystLiHMDSTHF6516Cyclopentylamine3-bromo-2-aminopyridine78
Xantphos Pd(OAc)₂K₃PO₄Toluene11016Morpholine4-chlorobromobenzene >95
XPhos [Pd(allyl)Cl]₂NaOtBuToluene10016Morpholine4-chlorobromobenzene>95

*Note: While the substrate is a bromopyridine, the data provides a relevant comparison for RuPhos and BrettPhos in the context of halopyridine amination.[1] **Note: Data for a dihalobenzene is used as a proxy to compare the relative performance of Xantphos and XPhos under identical conditions.

Experimental Protocols

A generalized procedure for the Buchwald-Hartwig amination of iodopyridines is provided below. Optimization of the ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

General Procedure for Palladium-Catalyzed Amination of Iodopyridines

Materials:

  • Iodopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst; 1-2 mol%)

  • Phosphine ligand (1.2-2.4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with the inert gas (this cycle should be repeated three times).

  • Add the iodopyridine and the amine to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by a suitable technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aminopyridine.

Catalytic Cycle and Experimental Workflow

To visualize the underlying mechanism and the experimental process, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HB+X- Amido Complex->Pd(0)L Reductive Elimination Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Pd Precursor, Ligand, Base Add Pd Precursor, Ligand, Base Add Iodopyridine and Amine Add Iodopyridine and Amine Add Pd Precursor, Ligand, Base->Add Iodopyridine and Amine Add Solvent Add Solvent Add Iodopyridine and Amine->Add Solvent Heat under Inert Atmosphere Heat under Inert Atmosphere Add Solvent->Heat under Inert Atmosphere Monitor Progress (TLC, GC, LC-MS) Monitor Progress (TLC, GC, LC-MS) Heat under Inert Atmosphere->Monitor Progress (TLC, GC, LC-MS) Quench and Extract Quench and Extract Monitor Progress (TLC, GC, LC-MS)->Quench and Extract Dry and Concentrate Dry and Concentrate Quench and Extract->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Reactivity Face-Off: 2-Acetylamino-5-iodopyridine vs. 2-Chloro-5-iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, 2-substituted 5-iodopyridines serve as pivotal building blocks. Their utility primarily stems from their susceptibility to palladium-catalyzed cross-coupling reactions, which allow for the facile construction of complex molecular architectures. This guide provides a detailed comparison of the reactivity of two key analogues: 2-acetylamino-5-iodopyridine and 2-chloro-5-iodopyridine. The discussion is supported by established electronic principles and representative experimental data to assist researchers in making informed decisions for their synthetic strategies.

The primary focus of this comparison lies in three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The reactivity of the C-I bond in these reactions is significantly influenced by the electronic nature of the substituent at the 2-position of the pyridine ring.

Electronic Effects on Reactivity

The substituent at the 2-position of the pyridine ring plays a crucial role in modulating the electron density of the aromatic system, which in turn affects the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.

  • 2-Acetylamino Group: The acetylamino group (-NHC(O)CH₃) exhibits a dual electronic effect. Through resonance, the lone pair of electrons on the nitrogen atom can donate into the pyridine ring, increasing its electron density. However, the acetyl group is inductively electron-withdrawing. Overall, the acetylamino group is generally considered to be an activating group or weakly deactivating for electrophilic aromatic substitution, suggesting it increases the electron density of the pyridine ring compared to an unsubstituted pyridine.

  • 2-Chloro Group: The chloro group (-Cl) is a classic example of a deactivating group in the context of electrophilic aromatic substitution. It is strongly electron-withdrawing through induction and weakly electron-donating through resonance. This net electron-withdrawing effect decreases the electron density of the pyridine ring.

In the context of palladium-catalyzed cross-coupling at the 5-position (para to the nitrogen), a more electron-deficient pyridine ring generally enhances the rate of oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. Therefore, it is anticipated that 2-chloro-5-iodopyridine will exhibit greater reactivity in Suzuki, Heck, and Buchwald-Hartwig reactions compared to this compound due to the electron-withdrawing nature of the chloro substituent.

Comparative Performance in Cross-Coupling Reactions

Table 1: Representative Yields in Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-5-iodopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
22-Amino-5-bromopyridine*Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-954-1285

*Data for 2-amino-5-bromopyridine is used as a proxy for this compound. The bromo analogue is generally less reactive than the iodo analogue. The free amino group is more electron-donating than the acetylamino group.

Table 2: Representative Yields in Heck Reaction

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-5-iodopyridinen-Butyl acrylatePd(OAc)₂/PPh₃Et₃NDMF10012-16~90
22-Amino-5-bromopyridine*StyrenePd(OAc)₂/PPh₃Et₃NDMF1301.5~90

*Data for 2-amino-5-bromopyridine is used as a proxy. Higher temperatures may be required for less reactive substrates.

Table 3: Representative Yields in Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-5-iodopyridineMorpholinePd₂(dba)₃/XantphosCs₂CO₃Toluene10016High
22-Amino-5-bromopyridine*MorpholinePd(OAc)₂/dpppNaOtBuToluene80-100-High

*Data for 2-amino-5-bromopyridine is used as a proxy.

Experimental Protocols

Below are detailed, representative experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These protocols are based on established methodologies for similar substrates and can be adapted for the specific compounds of interest.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-iodopyridine with Phenylboronic Acid

Materials:

  • 2-Chloro-5-iodopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-chloro-5-iodopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add degassed toluene and water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water per 1 mmol of 2-chloro-5-iodopyridine).

  • Stir the reaction mixture at 100 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of 2-Chloro-5-iodopyridine with n-Butyl Acrylate

Materials:

  • 2-Chloro-5-iodopyridine (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and PPh₃.

  • Add anhydrous DMF, followed by 2-chloro-5-iodopyridine, n-butyl acrylate, and Et₃N via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Combine the filtrate and washes, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Toluene (anhydrous)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -I⁻) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Suzuki-Miyaura Catalytic Cycle

Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion HPd(II)I(L2) HPd(II)I(L2) Insertion Product->HPd(II)I(L2) β-Hydride Elimination (Ar-Alkene) HPd(II)I(L2)->Pd(0)L2 Reductive Elimination (Base, -HBase⁺I⁻)

Figure 2: Heck Reaction Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Amine Complex Amine Complex Ar-Pd(II)-I(L2)->Amine Complex Amine Coordination (R2NH) Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Figure 3: Buchwald-Hartwig Amination Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Aryl Halide, Coupling Partner, Catalyst, & Base Inert Atmosphere Establish Inert Atmosphere (Evacuate/Backfill) Combine Reactants->Inert Atmosphere Add Solvents Add Solvents Inert Atmosphere->Add Solvents Heat and Stir Heat and Stir Add Solvents->Heat and Stir Monitor Progress Monitor Progress (TLC, GC-MS, LC-MS) Heat and Stir->Monitor Progress Aqueous Work-up Aqueous Work-up Monitor Progress->Aqueous Work-up Purification Column Chromatography Aqueous Work-up->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Figure 4: General Experimental Workflow

Conclusion

Based on fundamental electronic principles, 2-chloro-5-iodopyridine is predicted to be the more reactive substrate in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions compared to this compound . The electron-withdrawing nature of the 2-chloro substituent facilitates the key oxidative addition step, which is often rate-limiting. While the acetylamino group at the 2-position may offer opportunities for secondary interactions or chelation that could influence catalysis, the dominant electronic effect suggests a lower intrinsic reactivity of the C-I bond.

For researchers and drug development professionals, this comparative analysis underscores the importance of substituent effects in reaction design. When seeking to achieve rapid and efficient coupling at the 5-position of a 2-substituted iodopyridine, the choice of the substituent can significantly impact reaction conditions and outcomes. The provided protocols and mechanistic diagrams serve as a practical guide for the application of these versatile building blocks in the synthesis of complex molecular targets.

A Comparative Guide to the Mechanistic Nuances of 2-Acetylamino-5-iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of building blocks, 2-Acetylamino-5-iodopyridine stands out as a versatile substrate for various cross-coupling reactions, offering a strategic handle for the introduction of diverse molecular fragments. This guide provides an objective comparison of the performance of this compound in key palladium- and copper-catalyzed cross-coupling reactions, supported by experimental data and detailed mechanistic insights.

Principle of Reactivity

The cross-coupling reactions involving this compound pivot on the reactivity of the carbon-iodine (C-I) bond. In palladium-catalyzed cycles, the oxidative addition of the Pd(0) catalyst to the C-I bond is a critical and often rate-determining step. The C-I bond is significantly weaker than C-Br and C-Cl bonds, making iodinated pyridines highly reactive substrates that typically require milder reaction conditions. The acetylamino group at the 2-position can influence the electronic properties of the pyridine ring and may also play a role in catalyst coordination.

Comparative Analysis of Catalytic Systems

The choice of the catalytic system, including the metal center, ligands, and base, is paramount in dictating the efficiency and selectivity of the cross-coupling reaction. Below is a comparative summary of various catalytic systems employed in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound or its close analogs.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Suzuki-Miyaura Arylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100-5-89Yields are highly dependent on the boronic acid structure.[1][2][3]
Heck EthylenePd(OAc)₂ / P(o-tol)₃ / BINAPEt₃NAcetonitrile901658-72Data for 2-Acetylamino-5-bromopyridine; BINAP additive significantly reduces reaction time.[4][5]
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF65-Good to ExcellentGeneral conditions for iodopyridines.[6]
Buchwald-Hartwig AminePd₂(dba)₃ / XantphosNaOtBuTolueneReflux-Moderate to GoodGeneral conditions for amination of aryl halides.[7]
Table 2: Comparison of Copper-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Ullmann-type Amination AmineCuIEthylenediamineK₂CO₃Dioxane100->80For aryl iodides.
Sonogashira (Cu co-catalyst) Terminal alkynePdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMF65-Good to ExcellentCopper acetylide formation is a key step.[6]

Mechanistic Pathways and Visualizations

The fundamental steps of palladium-catalyzed cross-coupling reactions are oxidative addition, transmetalation (or carbopalladation in the Heck reaction), and reductive elimination. The specific intermediates and the rate-limiting step can vary depending on the reaction type and the catalytic system employed.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative Addition->Ar-Pd(II)L2-I Transmetalation Transmetalation Ar-Pd(II)L2-I->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative Addition->Ar-Pd(II)L2-I Carbopalladation Carbopalladation Ar-Pd(II)L2-I->Carbopalladation Alkene R-CH2-CH(Ar)-Pd(II)L2-I R-CH2-CH(Ar)-Pd(II)L2-I Carbopalladation->R-CH2-CH(Ar)-Pd(II)L2-I Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)L2-I->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 Base Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R

Caption: Catalytic cycle for the Heck reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative Addition->Ar-Pd(II)L2-I Transmetalation Transmetalation Ar-Pd(II)L2-I->Transmetalation Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Reductive Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu-I Cu-I Alkyne Activation Alkyne Activation Cu-I->Alkyne Activation Terminal Alkyne Base Cu-C≡CR Cu-C≡CR Alkyne Activation->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative Addition->Ar-Pd(II)L2-I Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)L2-I->Amine Coordination & Deprotonation HNR'R'' Base Ar-Pd(II)L2-NR'R'' Ar-Pd(II)L2-NR'R'' Amine Coordination & Deprotonation->Ar-Pd(II)L2-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the cross-coupling reactions discussed.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add this compound, coupling partner, base, and catalyst/ligand to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen. setup->inert solvent Solvent Addition: - Add degassed solvent. inert->solvent reaction Reaction: - Heat to the desired temperature and stir for the specified time. solvent->reaction workup Work-up: - Cool, dilute with solvent, and perform aqueous wash. reaction->workup purification Purification: - Column chromatography. workup->purification end End Product purification->end

Caption: A typical experimental workflow for cross-coupling.

1. Suzuki-Miyaura Coupling (General Protocol for Halopyridines)

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Na₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the mixture to the specified temperature (e.g., 65-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

2. Heck Coupling (Adapted from 2-Acetylamino-5-bromopyridine) [4][5]

  • Reaction Setup: In a stainless steel bomb, combine 2-Acetylamino-5-bromopyridine (1.0 equiv.), Pd(OAc)₂ (1 mol%), tri-o-tolylphosphine (3.3 mol%), and BINAP (0.25 mol%).

  • Solvent and Base: Add acetonitrile and triethylamine (1.8 equiv.).

  • Reaction: Pressurize the bomb with ethylene (50 psi) and heat to 90 °C for 16 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated and purified by column chromatography.

3. Sonogashira Coupling (General Protocol for Iodopyridines) [6]

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and Et₃N, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Reagent Addition: Add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography.

4. Buchwald-Hartwig Amination (General Protocol) [7]

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to reflux and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute with an organic solvent and filter through a pad of celite. The filtrate is concentrated and the residue is purified by column chromatography.

Conclusion

This compound is a highly valuable substrate for a range of cross-coupling reactions, primarily due to the high reactivity of its carbon-iodine bond. While palladium-catalyzed methods are predominant, offering a broad scope for C-C and C-N bond formation, copper-catalyzed systems provide a cost-effective alternative for certain transformations. The choice of the optimal catalytic system is contingent on the specific coupling partners and the desired product. The mechanistic understanding and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery and development endeavors. Further mechanistic studies focusing specifically on this substrate would be beneficial to further refine reaction conditions and expand its applications.

References

A Comparative Benchmarking Guide to 2-Acetylamino-5-iodopyridine and Other Aryl Iodides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected performance of 2-Acetylamino-5-iodopyridine against other common aryl iodides in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While direct, peer-reviewed comparative data for this compound is limited, this analysis synthesizes data from structurally similar compounds and well-established reactivity principles to provide a reliable performance benchmark.

The reactivity of aryl halides in these catalytic cycles is fundamentally governed by the ease of the oxidative addition step to the palladium(0) center. The carbon-halogen bond strength is a primary determinant, with the C-I bond being significantly weaker than C-Br and C-Cl bonds, making aryl iodides the most reactive class of haloarenes. Electronic effects of substituents on the aromatic ring also play a crucial role, modulating the electron density at the site of reaction.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. The performance of various aryl iodides is compared below. This compound is expected to be a highly effective substrate due to the high reactivity of the C-I bond. The acetylamino group is a moderately activating, ortho-para directing group, which may lead to slightly enhanced reactivity compared to unsubstituted iodobenzene.

Table 1: Performance Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl IodideSubstituent TypeCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
IodobenzeneNeutralPd(PPh₃)₄Na₂CO₃ / Propylene Carbonate130-93[1]
4-IodoanisoleElectron-DonatingPd-bpydc-NdK₂CO₃ / DMF-H₂O60-98[2]
4-NitroiodobenzeneElectron-WithdrawingPd(OAc)₂ / SPhosK₃PO₄ / Dioxane-H₂O10024~95 (Typical)
This compound Electron-Donating (Amide)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Performance Comparison in Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds between aryl halides and terminal alkynes. Aryl iodides are the preferred substrates for this reaction, often proceeding under mild conditions. The performance of this compound is anticipated to be excellent, comparable to other electron-neutral or slightly electron-rich aryl iodides.

Table 2: Performance Data for Sonogashira Coupling with Phenylacetylene

Aryl IodideSubstituent TypeCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
IodobenzeneNeutralPdCl₂(PPh₃)₂- / [TBP][4EtOV]55385[3]
4-IodotolueneElectron-DonatingPd/Al₂O₃ + Cu₂O- / THF-DMA80-60[4]
4-IodobenzaldehydeElectron-WithdrawingPd/Al₂O₃ + Cu₂O- / THF-DMA80-75[4]
This compound Electron-Donating (Amide)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The reaction generally shows broad substrate scope with aryl iodides. The acetylamino group on the pyridine ring is compatible with these reaction conditions, and this compound is expected to perform efficiently.

Table 3: Performance Data for Buchwald-Hartwig Amination with Morpholine

Aryl IodideSubstituent TypeCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
IodobenzeneNeutralPd₂(dba)₃ / XPhosNaOtBu / Toluene80298 (Typical)
4-IodoanisoleElectron-DonatingPd(OAc)₂ / RuPhosCs₂CO₃ / Dioxane1001895 (Typical)
4-NitroiodobenzeneElectron-WithdrawingPd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane1102490 (Typical)
This compound Electron-Donating (Amide)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols & Methodologies

The following are generalized protocols for palladium-catalyzed cross-coupling reactions. Optimal conditions for this compound may require specific optimization.

General Protocol for Suzuki-Miyaura Coupling

Reaction Setup: A dry Schlenk flask or reaction vial is charged with the aryl iodide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv). The vessel is sealed and purged with an inert atmosphere (Argon or Nitrogen).

Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) is added via syringe.

Reaction: The mixture is heated with vigorous stirring to the target temperature (e.g., 80-100 °C). Reaction progress is monitored by TLC or LC-MS.

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Sonogashira Coupling

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

Solvent and Reagent Addition: Anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added dropwise.

Reaction: The mixture is stirred at room temperature or with gentle heating (e.g., 55 °C). Progress is monitored by TLC or LC-MS.

Work-up: The reaction mixture is filtered through a pad of celite to remove catalyst residues. The filtrate is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.4 equiv).

Reagent Addition: Anhydrous, deoxygenated toluene is added, followed by the aryl iodide (1.0 equiv) and the amine (1.2 equiv).

Reaction: The vessel is sealed and heated to the specified temperature (e.g., 80-110 °C) with stirring. The reaction is monitored for completion by GC-MS or LC-MS.

Work-up: After cooling, the reaction mixture is diluted with an organic solvent, and the organic layer is washed with water and brine. The solution is then dried, filtered, and concentrated. The resulting crude material is purified by flash column chromatography.

Visualizations: Workflows and Catalytic Cycles

The following diagrams illustrate the general experimental workflow and the fundamental catalytic cycles governing these transformations.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Iodide, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst setup Assemble Glassware Under Inert Gas catalyst->setup solvent Add Degassed Solvent setup->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify product product purify->product Isolated Product

Caption: General experimental workflow for cross-coupling.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L₂) pd0->pd2_complex oa_label Oxidative Addition pd2_trans Ar-Pd(II)-R(L₂) pd2_complex->pd2_trans tm_label Transmetalation pd2_trans->pd0 re_label Reductive Elimination product Ar-R pd2_trans->product ari Ar-I ari->pd0 boronic R-B(OR)₂ + Base boronic->pd2_complex

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex oa_label Oxidative Addition pd2_amido Ar-Pd(II)-NR₂(L₂) pd2_complex->pd2_amido  + HNR₂  - HX•Base pd2_amido->pd0 re_label Reductive Elimination product Ar-NR₂ pd2_amido->product arx Ar-I arx->pd0

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

References

Safety Operating Guide

Proper Disposal of 2-Acetylamino-5-iodopyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 2-Acetylamino-5-iodopyridine, a halogenated organic compound. Researchers, scientists, and drug development professionals should adhere to these protocols to maintain a safe and regulatory-compliant laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, refer to the material's Safety Data Sheet (SDS) for specific first-aid measures.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₇H₇IN₂O
Molecular Weight 262.05 g/mol
Appearance White to off-white crystalline powder
Melting Point 155-159 °C
Solubility Insoluble in water

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. As an iodated organic compound, it is classified as a halogenated organic waste.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in the disposal process.

  • Do not mix this compound with non-halogenated organic waste.

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect waste this compound in a designated, properly labeled, and sealed container specifically for halogenated organic solids.

Step 2: Container Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Away from sources of ignition and incompatible materials.

  • In a secondary containment bin to prevent spills.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself. The EHS department is responsible for ensuring the waste is transported and disposed of by a licensed hazardous waste disposal facility, typically through high-temperature incineration.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Is the material contaminated? A->B C Segregate as Halogenated Organic Waste B->C Yes/No I Consult EHS for decontamination and disposal procedures B->I If equipment D Place in a designated, labeled, and sealed container C->D E Store in a secure satellite accumulation area D->E F Contact Environmental Health & Safety (EHS) for waste pickup E->F G EHS transports to a licensed hazardous waste disposal facility F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Disposal Workflow for this compound.

This procedural guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's specific waste management plan and the manufacturer's Safety Data Sheet for the most comprehensive information. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

Personal protective equipment for handling 2-Acetylamino-5-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-Acetylamino-5-iodopyridine (CAS RN: 66131-78-0), also known as N-(5-Iodo-2-pyridinyl)acetamide.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar compounds, such as halogenated pyridines and acetamides, and general best practices for handling laboratory chemicals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against potential eye irritation or injury from dust particles or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves should be inspected for integrity before each use.Prevents skin contact, which may cause irritation or absorption of the chemical.
Body Protection A laboratory coat is required. For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.Minimizes skin contact and protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator should be used if handling the solid outside of a certified chemical fume hood, or if dust is generated.Protects the respiratory system from inhalation of potentially harmful dust.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

1. Engineering Controls and Preparation:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Container Management: Keep the container of this compound tightly sealed when not in use to prevent the release of dust or vapors.

2. Handling Procedure:

  • Wear Appropriate PPE: Don the recommended personal protective equipment as outlined in the table above before beginning any work.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. If weighing the compound, do so in a fume hood or a designated weighing enclosure.

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Hygiene Practices: After handling, thoroughly wash hands and any exposed skin with soap and water. Do not eat, drink, or smoke in the laboratory.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill surface.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: As a halogenated organic compound, this compound should be disposed of as hazardous waste.[3]

  • Waste Container: Use a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste."[3] The container should be made of a compatible material, such as glass or high-density polyethylene.[4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3]

  • Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[3][4] All waste containing this compound must be disposed of through a licensed hazardous waste disposal service, in accordance with all federal, state, and local regulations.[5] Contaminated lab supplies (e.g., gloves, absorbent pads) should also be placed in the designated hazardous waste container.

Below is a workflow diagram illustrating the key steps for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Seal Container When Done handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylamino-5-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-Acetylamino-5-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.